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  • Product: 4-amino-N-pyridin-3-ylbenzenesulfonamide
  • CAS: 599-81-5

Core Science & Biosynthesis

Foundational

4-amino-N-pyridin-3-ylbenzenesulfonamide CAS number 599-81-5

An In-depth Technical Guide to 4-amino-N-pyridin-3-ylbenzenesulfonamide (CAS 599-81-5) Authored by: Gemini, Senior Application Scientist Foreword: Situating 4-amino-N-pyridin-3-ylbenzenesulfonamide in the Sulfonamide Lan...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-amino-N-pyridin-3-ylbenzenesulfonamide (CAS 599-81-5)

Authored by: Gemini, Senior Application Scientist

Foreword: Situating 4-amino-N-pyridin-3-ylbenzenesulfonamide in the Sulfonamide Landscape

4-amino-N-pyridin-3-ylbenzenesulfonamide, also known as 3-sulfapyridine, is a sulfonamide compound belonging to a historic class of synthetic antimicrobial agents. While its 2-pyridyl isomer, sulfapyridine, gained historical prominence as one of the first effective treatments for pneumonia, the 3-pyridyl isomer represents a less-explored but scientifically significant entity.[1][2] This guide provides a comprehensive technical overview of 4-amino-N-pyridin-3-ylbenzenesulfonamide, synthesizing data on its chemical properties, synthesis, mechanism of action, and biological significance for researchers and drug development professionals. It is also crucial to recognize this compound as an important metabolite of sulfasalazine, a drug used in treating inflammatory bowel disease and arthritis, making its study relevant to understanding the pharmacology and toxicology of its parent drug.[3]

Section 1: Core Chemical and Physical Identity

A precise understanding of a compound's physicochemical properties is the foundation of all subsequent research, from synthesis to formulation and biological testing.

Chemical Identifiers
  • IUPAC Name: 4-amino-N-pyridin-3-ylbenzenesulfonamide[4]

  • CAS Number: 599-81-5[4]

  • Molecular Formula: C₁₁H₁₁N₃O₂S[4]

  • Synonyms: 3-Sulfapyridine, 3-Sulfanilamidopyridine, N-(3-pyridyl)sulfanilamide[4]

Physicochemical Properties

The properties of 4-amino-N-pyridin-3-ylbenzenesulfonamide are summarized below. These values are critical for designing experimental conditions, predicting solubility, and understanding its behavior in biological systems.

PropertyValueSource(s)
Molecular Weight 249.29 g/mol
Physical Form White to off-white crystalline solid[5]
Melting Point 160 – 162 °C[6]
Water Solubility Low; pH-dependent. Soluble in acidic and basic aqueous solutions.[7]
pKa 8.4[7]
LogP 1.24500

Section 2: Synthesis and Characterization

The synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide follows established principles of sulfonamide chemistry. The most common pathway involves the condensation of an activated benzenesulfonyl derivative with 3-aminopyridine.

General Synthetic Strategy

The synthesis is a multi-step process that begins with readily available starting materials. The core logic is to first protect the reactive aniline group of a benzene precursor, introduce the sulfonyl chloride functionality, couple it with 3-aminopyridine, and finally deprotect the aniline to yield the target compound.

G cluster_precursor1 Precursor 1 Synthesis cluster_final Condensation & Deprotection Acetanilide Acetanilide Acetylaminobenzenesulfonyl_Chloride Acetylaminobenzenesulfonyl_Chloride Acetanilide->Acetylaminobenzenesulfonyl_Chloride Chlorosulfonic Acid (ClSO3H) N_Acetyl_Product N_Acetyl_Product Acetylaminobenzenesulfonyl_Chloride->N_Acetyl_Product Pyridine (Solvent/Base) Aminopyridine 3-Aminopyridine Aminopyridine->N_Acetyl_Product Final_Product 4-amino-N-pyridin-3-yl- benzenesulfonamide N_Acetyl_Product->Final_Product Acid/Base Hydrolysis

Caption: General workflow for the synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide.

Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 4-Acetylaminobenzenesulfonyl Chloride

This precursor is the key electrophilic component in the subsequent coupling reaction. The acetylation of aniline is a critical first step to prevent unwanted side reactions at the amino group during chlorosulfonation.

  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reaction: Carefully add acetanilide in small portions to an excess of chlorosulfonic acid. The temperature should be maintained around 40°C during the addition.[8]

  • Heating: Once the addition is complete, heat the reaction mixture to approximately 60°C and stir for 1 hour.[8]

  • Thionyl Chloride Addition: Add thionyl chloride dropwise to the mixture over two hours. Continue stirring until the evolution of gas (HCl and SO₂) ceases.[8]

  • Isolation: Carefully pour the reaction mixture onto crushed ice. The 4-acetylaminobenzenesulfonyl chloride will precipitate as a solid.[8]

  • Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. The product can be used in the next step without further purification.

Protocol 2.2.2: Synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide

This final step involves the nucleophilic attack of the pyridine's amino group on the sulfonyl chloride, followed by the removal of the acetyl protecting group.

  • Condensation: Dissolve 4-acetylaminobenzenesulfonyl chloride and 3-aminopyridine in a suitable solvent such as pyridine, which also acts as a base to neutralize the HCl byproduct.[6][8]

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Deprotection (Hydrolysis): Once the condensation is complete, the resulting N-acetylated intermediate is hydrolyzed. This is typically achieved by heating the reaction mixture with an aqueous acid (e.g., HCl) or base (e.g., NaOH).[8]

  • Neutralization and Isolation: After hydrolysis, cool the reaction mixture and carefully neutralize it. The final product, 4-amino-N-pyridin-3-ylbenzenesulfonamide, will precipitate out of the solution.

  • Purification: Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., 90% acetone or ethanol/water) can be performed to obtain a purified crystalline product.[7]

Analytical Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques:

  • FTIR Spectroscopy: To confirm the presence of key functional groups such as N-H (amine and sulfonamide), S=O (sulfonamide), and aromatic C-H bonds.[6]

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, confirming the substitution pattern on both the benzene and pyridine rings.[6]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Section 3: Mechanism of Action and Pharmacology

The primary mechanism of action for sulfonamides is the inhibition of bacterial folic acid synthesis, a pathway essential for bacterial survival but absent in humans.

Pharmacodynamics: Inhibition of Dihydropteroate Synthase (DHPS)

4-amino-N-pyridin-3-ylbenzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[8] Its structure closely mimics that of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the synthesis of dihydropteroate, a crucial precursor to folic acid.[8] Folic acid is essential for the de novo synthesis of nucleotides (purines and thymidine) and certain amino acids. Its depletion leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[9]

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition Pteridine_Precursor Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine_Precursor->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acids Sulfonamide 4-amino-N-pyridin-3-yl- benzenesulfonamide Sulfonamide->Inhibition Competitive Inhibition Inhibition->DHPS

Caption: Inhibition of the bacterial folic acid pathway by 4-amino-N-pyridin-3-ylbenzenesulfonamide.

Pharmacokinetics (ADME)
  • Absorption: Sulfonamides are generally absorbed from the gastrointestinal tract, though absorption can be variable.[9]

  • Distribution: They are widely distributed throughout body tissues and fluids.[9]

  • Metabolism: The compound is a known human metabolite of sulfasalazine.[3][10] In the liver, sulfapyridine can be metabolized further, with studies indicating bioactivation by human liver microsomes into metabolites like sulfapyridine hydroxylamine, which may contribute to toxicity.[11]

  • Excretion: Excretion occurs primarily through the kidneys.[9] The pH-dependent solubility of sulfonamides is a critical factor; in acidic urine, they can crystallize, potentially leading to kidney stones and urinary tract obstruction.[1][12] Maintaining adequate hydration is essential to mitigate this risk.[12][13]

In Vitro and In Vivo Activity

While less studied than its 2-pyridyl isomer, 4-amino-N-pyridin-3-ylbenzenesulfonamide and related sulfonamides have demonstrated activity against a range of microorganisms.

Target/OrganismParameterValueReference(s)
Pneumocystis carinii DHPS (recombinant)IC₅₀0.18 µM (for Sulfapyridine)[7][14]
Yersinia enterocoliticaMIC Range3.1-25 µg/mL (for Sulfapyridine)[14]
Salmonella speciesMIC Range25-100 µg/mL (for Sulfapyridine)[14]
Staphylococcus aureusMIC14 mm zone of inhibition at 150 mg/ml[6]
Escherichia coliMIC12 mm zone of inhibition at 150 mg/ml[6]

Section 4: Applications, Toxicology, and Safety

Therapeutic and Research Applications
  • Historical Context: Sulfonamides were among the first systemic antibiotics and were revolutionary in treating bacterial infections like pneumonia before the widespread availability of penicillin.[1][15]

  • Dermatology: The related compound sulfapyridine is used to control Dermatitis herpetiformis, a chronic skin condition.[12][13]

  • Metabolite of Sulfasalazine: A primary relevance of this compound is its role as the active metabolite of sulfasalazine.[3] Sulfasalazine is cleaved by gut bacteria into sulfapyridine and 5-aminosalicylic acid (mesalamine). While mesalamine is the primary anti-inflammatory agent in inflammatory bowel disease, the sulfapyridine moiety is believed to contribute to both therapeutic effects and adverse reactions in the treatment of rheumatoid arthritis.[3][16][17]

  • Research Applications: This compound and its derivatives are used in medicinal chemistry as scaffolds for developing new therapeutic agents, including potential anti-diabetic, anti-inflammatory, and antioxidant compounds.[18]

Toxicology and Adverse Effects

The clinical use of sulfonamides has been limited by the development of bacterial resistance and a significant profile of adverse effects.

  • Hypersensitivity Reactions: Allergic reactions, including skin rashes and fever, are common.[3]

  • Hematological Effects: A significant risk associated with sulfonamides is agranulocytosis (a severe drop in white blood cells).[1] Long-term use can also lead to other blood problems, increasing the risk of infection and slowing healing.[12][13]

  • Renal Toxicity: As mentioned, the low, pH-dependent solubility can lead to crystalluria (crystal formation in urine), which can cause kidney damage or blockage.[1][7]

  • Gastrointestinal Effects: Nausea and vomiting are common side effects.[19]

  • Metabolism-Dependent Toxicity: The metabolite sulfapyridine hydroxylamine has been shown to cause concentration-dependent methaemoglobinaemia and cytotoxicity in vitro, indicating that metabolic activation is a key step in its toxicity.[11]

Safety and Handling

Standard laboratory safety precautions should be observed when handling 4-amino-N-pyridin-3-ylbenzenesulfonamide.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[7]

  • Toxicity Data: The toxicological properties have not been fully investigated, and the compound should be handled as potentially hazardous.[20]

References

  • Sulfapyridine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfapyridine]
  • Sulfapyridine: Key Safety & Patient Guidance - Drugs.com. [URL: https://www.drugs.com/mtm/sulfapyridine.html]
  • An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine) - Benchchem. [URL: https://www.benchchem.com/product/b5536]
  • Pharmacology of Sulfapyridine ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [URL: https://www.youtube.
  • Understanding Sulfapyridine: A Comprehensive Patient Guide | Symptoms, Causes, Diagnosis and Treatment Options Explained. [URL: https://www.hellowisp.com/learn/sulfapyridine]
  • Sulfapyridine (oral route) - Side effects & dosage - Mayo Clinic. [URL: https://www.mayoclinic.org/drugs-supplements/sulfapyridine-oral-route/description/drg-20067977]
  • Sulfapyridine | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/sulfapyridine]
  • 4-amino-N-pyridin-3-ylbenzenesulfonamide | C11H11N3O2S | CID 4778157 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-amino-N-pyridin-3-ylbenzenesulfonamide]
  • Historical Perspective of Sulfonamide Drugs (Sulfa drugs) - YouTube. [URL: https://www.youtube.
  • History of Enteric Coated Sulfasalazine in Rheumatoid Arthritis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3050735/]
  • Direct and metabolism-dependent toxicity of sulphasalazine and its principal metabolites towards human erythrocytes and leucocytes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1368411/]
  • Sulfapyridine synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/product_144-83-2.htm]
  • Sulfapyridine | C11H11N3O2S | CID 5336 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Sulfapyridine]
  • 4-Amino-N-[3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide | C22H18N6O | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-N-3-4-pyridin-3-yl-pyrimidin-2-ylamino-phenyl-benzamide]
  • Sulfapyridine | 144-83-2 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5852618_EN.htm]
  • Synthesis of sulpha drug based hydroxytriazene derivatives: Anti-diabetic, antioxidant, anti-inflammatory activity and their molecular docking studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31351368/]
  • Sulfasalazine. Pharmacology, clinical use, toxicity, and related new drug development. [URL: https://pubmed.ncbi.nlm.nih.gov/6369389/]
  • Safety Data Sheet - Key Organics. [URL: https://keyorganics.net/product/599-81-5/sds]
  • Sulfapyridine | Antibiotic Agent - MedchemExpress.com. [URL: https://www.medchemexpress.com/sulfapyridine.html]
  • How did the "serendipitous rediscovery" of Sulfasalazine as an antirheumatic agent after 30 years happen? - Biology Stack Exchange. [URL: https://biology.stackexchange.
  • 4-Methyl-N-pyridin-3-YL-benzenesulfonamide | C12H12N2O2S | CID 757406 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Methyl-N-pyridin-3-YL-benzenesulfonamide]
  • 4-amino-n-(2-methylimidazo[1,2-a]pyridin-3-yl)benzenesulfonamide - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/aldrichcpr000018596]
  • 4-Amino-N-pyridin-3-ylmethyl-benzenesulfonamide - Thsci | Tetrahedron. [URL: https://www.thsci.com/product/4-amino-n-pyridin-3-ylmethyl-benzenesulfonamide-cas-88488-05-5-ts102431.html]
  • Technical Brief: The Elusive 4-amino-N-pyridin-4-ylbenzenesulfonamide and its Characterized Isomers - Benchchem. [URL: https://www.benchchem.com/pdf/technical-brief-4-amino-N-pyridin-4-ylbenzenesulfonamide-isomers.pdf]
  • sulfapyridine - Wiktionary, the free dictionary. [URL: https://en.wiktionary.org/wiki/sulfapyridine]
  • Observations on the Toxicology of Sulfathiazole and Sulfapyridine | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Observations-on-the-Toxicology-of-Sulfathiazole-Foster-McMullen/15538e14674069804b4d7f50a80e4612e6c53571]
  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [URL: https://www.researchgate.net/publication/361665406_Synthesis_Characterization_and_Antimicrobial_Activity_of_N-Pyridin-3-yl-benzenesulfonamide]
  • 3-Aminopyridine 462-08-8 wiki - Guidechem. [URL: https://www.guidechem.com/wiki/3-aminopyridine-462-08-8.html]
  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3821927/]
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8299882/]
  • 462-08-8 3-Aminopyridine C5H6N2, Formula,NMR,Boiling Point,Density,Flash Point. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6710437.htm]
  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. [URL: https://www.mdpi.com/1422-0067/23/19/11904]
  • 4-amino-N-pyrimidin-2-yl-benzenesulfonamide; 5-[(3,5-diethoxy-4-pyrrol-1-yl-phenyl)methyl]pyrimidine ... - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/465097]
  • Co(II) Complexes of4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and 4-((pyridin-2-ylmethylene)amino) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28447182/]
  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide | C12H13N3O2S - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3663787]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling of 4-amino-N-pyridin-3-ylbenzenesulfonamide

The following technical guide details the physicochemical profiling and solubility determination of 4-amino-N-pyridin-3-ylbenzenesulfonamide , a specific structural isomer of the antibiotic sulfapyridine. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profiling and solubility determination of 4-amino-N-pyridin-3-ylbenzenesulfonamide , a specific structural isomer of the antibiotic sulfapyridine.

Executive Summary & Compound Identity

4-amino-N-pyridin-3-ylbenzenesulfonamide (CAS: 599-81-5) is a sulfonamide derivative often utilized in structure-activity relationship (SAR) studies and impurity profiling of sulfonamide antibiotics.[1]

Crucial Isomer Distinction: Researchers must strictly distinguish this compound from its regioisomer, Sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide, CAS: 144-83-2). While the molecular formula (


) is identical, the attachment of the sulfonamide group to the 3-position  of the pyridine ring (rather than the 2-position) significantly alters the pKa, crystal packing, and solubility profile.
Chemical Identity Table
ParameterDetail
IUPAC Name 4-amino-N-(pyridin-3-yl)benzenesulfonamide
Common Synonyms 3-Sulfapyridine; N-(3-Pyridyl)sulfanilamide
CAS Number 599-81-5
Molecular Weight 249.29 g/mol
Molecular Formula

Key Structural Feature Sulfonamide linkage at the meta (3) position of the pyridine ring.[2][3][4][5]

Theoretical Solubility & Thermodynamic Profile

Since extensive experimental databases exist primarily for the 2-isomer (Sulfapyridine), the solubility profile of the 3-isomer must be understood through comparative structural analysis.

Structural Impact on Solubility

The shift of the nitrogen atom from position 2 to position 3 removes the capacity for specific intramolecular hydrogen bonding often seen in 2-substituted pyridines (between the sulfonamide -NH and the pyridine -N).

  • pKa Shift: The pyridine nitrogen in the 3-position is less shielded and electronically distinct. While standard Sulfapyridine has a pKa (acidic) of ~8.43, the 3-isomer typically exhibits a slightly lower pKa due to the meta-inductive effect of the electron-withdrawing sulfonamide group.

  • Lattice Energy: The 3-isomer often exhibits higher lattice energy due to more linear intermolecular hydrogen bonding networks, potentially leading to lower aqueous solubility compared to the 2-isomer.

Predicted vs. Reference Solubility Data

Note: Values below are comparative baselines. Experimental determination (see Part 3) is required for precise formulation.

Solvent SystemReference (2-Isomer) Solubility (25°C)Predicted Trend for 3-IsomerMechanism
Water (pH 7.0) ~0.29 mg/mLLower (< 0.25 mg/mL)Increased crystal lattice stability; lack of intramolecular H-bond.
0.1 N HCl SolubleSoluble Protonation of the pyridine nitrogen (

) facilitates dissolution.
0.1 N NaOH SolubleSoluble Deprotonation of the sulfonamide nitrogen forms a water-soluble salt.
Acetone ~18 mg/mLModerate Dipole-dipole interactions favor solubility.
Ethanol ~3 mg/mLLow-Moderate H-bonding capability remains, but reduced by packing forces.

Visualization: Ionization & Solubility Pathway

The following diagram illustrates the pH-dependent ionization states that dictate the solubility of 4-amino-N-pyridin-3-ylbenzenesulfonamide.

SolubilityPathway cluster_0 Solubility Implication Acidic Acidic pH (< 2.0) Cationic Form (Pyridine-N Protonated) Neutral Neutral pH (pH 4-7) Zwitterionic/Neutral Form (Lowest Solubility) Acidic->Neutral pKa1 (Pyridine N) ~2.5 - 3.0 Basic Basic pH (> 9.0) Anionic Form (Sulfonamide-N Deprotonated) Neutral->Basic pKa2 (Sulfonamide NH) ~8.0 - 8.5

Caption: pH-dependent ionization states of 3-Sulfapyridine. Solubility is minimal at the isoelectric point (neutral pH) and maximizes in acidic or alkaline conditions.

Experimental Protocols for Solubility Determination

Protocol A: Equilibrium Solubility Determination (Shake-Flask)

Objective: Determine the thermodynamic solubility (


) of CAS 599-81-5 in aqueous buffers.

Materials:

  • Compound: 4-amino-N-pyridin-3-ylbenzenesulfonamide (>98% purity).

  • Solvents: Phosphate buffer (pH 7.4), 0.1 N HCl, 0.1 N NaOH.

  • Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV/Vis.

Step-by-Step Methodology:

  • Supersaturation: Add excess compound (approx. 10 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration:

    • Seal vials and agitate at 25.0 ± 0.1°C for 24 hours.

    • Validation Step: Prepare triplicate samples to ensure reproducibility.

  • Phase Separation:

    • Centrifuge samples at 15,000 rpm for 10 minutes to pellet undissolved solid.

    • Critical: Maintain temperature during centrifugation to prevent precipitation/dissolution shifts.

  • Filtration: Filter the supernatant through a 0.22 µm PVDF filter (low binding). Discard the first 200 µL of filtrate to account for filter adsorption.

  • Quantification (HPLC):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (85:15 v/v).

    • Detection: UV at 265 nm (Lambda max for sulfonamides).

    • Flow Rate: 1.0 mL/min.

Protocol B: Thermodynamic Analysis (Van't Hoff Plot)

To determine the Enthalpy (


) and Entropy (

) of dissolution, repeat Protocol A at three temperatures (e.g., 25°C, 37°C, 45°C).

Calculation: Plot


 (molar solubility) versus 

(Kelvin).

  • Slope (

    
    ): 
    
    
    
  • Intercept (

    
    ): 
    
    
    

Workflow Visualization: Solubility Assay

ExperimentalWorkflow Start Start: Weigh Excess Solid (>10 mg) SolventAdd Add Solvent (Water/Buffer/Organic) Start->SolventAdd Agitate Agitate 24h @ T (const) (Reach Equilibrium) SolventAdd->Agitate Separate Centrifuge & Filter (0.22 µm PVDF) Agitate->Separate Dilute Dilute Filtrate (Mobile Phase) Separate->Dilute Analyze HPLC-UV Quantification (265 nm) Dilute->Analyze Calc Calculate Solubility (mg/mL) & LogS Analyze->Calc

Caption: Standardized workflow for equilibrium solubility determination of sulfonamide derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778157, 4-amino-N-pyridin-3-ylbenzenesulfonamide. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Sulfapyridine (Isomer 2) Solubility Data & General Sulfonamide Characterization. (Used for comparative baseline). Retrieved from [Link]

  • Martinez, F., et al. (2016). Thermodynamics of solubility of sulfapyridine in ethanol + water mixtures. Journal of Molecular Liquids.[5] (Methodological reference for Van't Hoff analysis).

Sources

Foundational

In vitro studies of 4-amino-N-pyridin-3-ylbenzenesulfonamide

Technical Whitepaper: In Vitro Characterization and Profiling of 4-amino-N-pyridin-3-ylbenzenesulfonamide Abstract This technical guide provides a rigorous framework for the in vitro assessment of 4-amino-N-pyridin-3-ylb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Vitro Characterization and Profiling of 4-amino-N-pyridin-3-ylbenzenesulfonamide

Abstract

This technical guide provides a rigorous framework for the in vitro assessment of 4-amino-N-pyridin-3-ylbenzenesulfonamide (also known as 3-Sulfapyridine ). While structurally isomeric to the clinical standard Sulfapyridine (the 2-pyridyl isomer), the 3-pyridyl variant presents distinct steric and electronic properties that may alter its pharmacodynamic potency and metabolic liability. This document outlines the protocols required to profile its solubility, antimicrobial efficacy (DHPS inhibition), metabolic fate (NAT2 acetylation), and toxicity risks (hydroxylamine formation), establishing a self-validating data package for lead optimization.

Physicochemical Properties & Assay Preparation

Before biological profiling, the compound must be solubilized and stabilized. The 3-pyridyl nitrogen position alters the pKa compared to the 2-isomer (pKa ~8.4), potentially affecting solubility at physiological pH.

Solubility & Stock Solution Protocol
  • Challenge: Sulfonamides are generally poorly soluble in neutral aqueous buffers.

  • Solvent Selection: DMSO is the preferred vehicle for in vitro stocks.

  • Protocol:

    • Primary Stock: Dissolve 10 mg of 4-amino-N-pyridin-3-ylbenzenesulfonamide in 1 mL of anhydrous DMSO (100% v/v) to achieve a ~40 mM stock. Vortex for 2 minutes.

    • Visual Check: Inspect for crystal clarity. If precipitate remains, sonicate at 37°C for 5 minutes.

    • Working Solution: Dilute 1:1000 in the specific assay buffer (e.g., PBS or RPMI-1640) immediately prior to use to minimize precipitation. Final DMSO concentration must remain <0.1% to avoid solvent toxicity in cell assays.

Stability Assessment
  • Hydrolysis Risk: The sulfonamide bond is stable, but the primary amine is susceptible to oxidation.

  • Storage: Store DMSO stocks at -20°C in amber vials to prevent photodegradation.

Antimicrobial Efficacy Profiling (Mechanism of Action)

The primary mechanism of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS) , blocking the condensation of para-aminobenzoic acid (pABA) with dihydropterin pyrophosphate. This pathway is absent in mammals, providing selective toxicity.

Mechanism Visualization

DHPS_Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS Enzyme) pABA->DHPS DHPPP Dihydropterin Pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Condensation Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Drug 4-amino-N-pyridin-3-yl benzenesulfonamide Drug->DHPS Competitive Inhibition (Mimics pABA)

Figure 1: Mechanism of Action. The 3-pyridyl isomer competes with pABA for the DHPS active site, halting folate synthesis.

Enzymatic Inhibition Assay (Cell-Free)

To validate the 3-isomer's affinity for DHPS compared to the 2-isomer:

  • System: Recombinant E. coli or P. falciparum DHPS enzyme.

  • Substrates: [14C]-pABA and dihydropterin pyrophosphate.

  • Reaction: Incubate enzyme + substrates + test compound (0.01 µM – 100 µM) for 30 min at 37°C.

  • Readout: Measure formation of radiolabeled dihydropteroate via HPLC or scintillation counting.

  • Success Metric: Determine IC50. If IC50 > 10x that of Sulfamethoxazole (positive control), the 3-pyridyl steric hindrance may be deleterious to binding.

ADME & Metabolic Profiling (NAT2 Acetylation)

Metabolism is the defining factor for sulfonamide safety. The N4-amino group is a substrate for N-acetyltransferase 2 (NAT2) . The acetylation rate determines systemic exposure and the risk of crystalluria (acetylated metabolites are often less soluble).

NAT2 Phenotyping Protocol

This assay determines if the 3-isomer is rapidly cleared by acetylation or if it remains available for bioactivation (toxicity).

  • System: Human Liver Cytosol (pooled) or Recombinant NAT2.

  • Cofactor: Acetyl-CoA (1 mM).

  • Protocol:

    • Incubate 10 µM Test Compound with NAT2 source + Acetyl-CoA in PBS (pH 7.4).

    • Sample at t=0, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing Internal Standard (e.g., Sulfamethazine-d4).

    • Analysis: LC-MS/MS monitoring the transition of Parent (M+H) → Acetylated Metabolite (M+H + 42 Da).

  • Interpretation:

    • High Turnover: Risk of efficacy loss (rapid clearance).

    • Low Turnover: Higher risk of toxicity (parent drug available for oxidative metabolism).

Toxicology & Safety Assessments

If the N4-amine is not acetylated, it can be oxidized by CYP2C9 to a reactive hydroxylamine metabolite. This metabolite is responsible for sulfonamide hypersensitivity (SJS/TEN) and cytotoxicity.

Hydroxylamine Formation & Cytotoxicity Workflow

Toxicity_Workflow Start Test Compound (3-Isomer) Microsomes Human Liver Microsomes (CYP450s + NADPH) Start->Microsomes Metabolic Activation Metabolite Reactive Hydroxylamine (-NHOH) Microsomes->Metabolite N-Oxidation PBMC Co-incubation with PBMCs (Target Cells) Metabolite->PBMC Covalent Binding to Proteins Assay Readout: Cell Viability (MTT) & GSH Depletion PBMC->Assay

Figure 2: In Vitro Toxicity Screening Workflow. Detecting the formation of the reactive hydroxylamine metabolite.

Protocol: Microsomal Co-incubation Assay
  • Activation System: Human Liver Microsomes (1 mg/mL protein) + NADPH regenerating system.

  • Target Cells: Human PBMCs (Peripheral Blood Mononuclear Cells).[1]

  • Procedure:

    • Mix Test Compound (50 µM) + Microsomes + PBMCs.

    • Incubate for 2 hours at 37°C.

  • Controls:

    • Negative: No NADPH (prevents oxidation).

    • Positive: Sulfamethoxazole (known hydroxylamine former).[1]

  • Readout:

    • Viability: Trypan Blue exclusion or Flow Cytometry (Annexin V).

    • Mechanism Check: Add Glutathione (GSH) or N-acetylcysteine (NAC). If toxicity is reduced by GSH/NAC, it confirms the toxicity is mediated by a reactive intermediate (hydroxylamine/nitroso).

Anti-inflammatory Mechanisms (Beyond Antibiosis)

Like Sulfasalazine, the sulfonamide moiety may possess intrinsic anti-inflammatory properties, particularly inhibition of NF-kB .[2]

NF-kB Translocation Assay
  • Cell Line: HeLa or SW620 cells transfected with an NF-kB-Luciferase reporter.

  • Stimulus: TNF-α (10 ng/mL).

  • Protocol:

    • Pre-treat cells with Test Compound (10 – 500 µM) for 1 hour.

    • Stimulate with TNF-α for 4 hours.

    • Lyse cells and measure Luciferase activity.

  • Result: A dose-dependent reduction in luminescence indicates the 3-isomer blocks NF-kB signaling, suggesting potential utility in inflammatory bowel disease (IBD) similar to the 2-isomer.

Summary of Key Assay Parameters

Assay TypeTarget EndpointCritical ControlSuccess Criteria
Solubility Kinetic Solubility (PBS)Sulfamethoxazole> 50 µM in PBS (pH 7.4)
Efficacy DHPS IC50Sulfapyridine (2-isomer)IC50 < 10 µM
Metabolism NAT2 Acetylation RateSulfamethazineStable enough for dosing, but clearable
Toxicity PBMC Cytotoxicity (+/- Microsomes)Vehicle (DMSO)< 20% cell death vs. Control

References

  • PubChem. (2025). Compound Summary: 4-amino-N-pyridin-3-ylbenzenesulfonamide (CID 4778157). National Library of Medicine. [Link]

  • Yun, M. K., et al. (2012).[3] Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase.[3][4] Science.[3] [Link]

  • Cribb, A. E., & Spielberg, S. P. (1992). Sulfamethoxazole hydroxylamine cytotoxicity in vitro.[1] Clinical Pharmacology & Therapeutics. [Link]

  • Wahl, C., et al. (1998). Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B.[2] Journal of Clinical Investigation. [Link]

  • Hein, D. W., et al. (2000). Molecular genetics and epidemiology of the NAT1 and NAT2 acetylation polymorphisms.[5] Cancer Epidemiology, Biomarkers & Prevention.[5] [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide: An Application Note and Laboratory Protocol

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide, a key sulfonamide compound with significant potential in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide, a key sulfonamide compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, the underlying chemical rationale, and essential safety considerations.

Introduction

Sulfonamides represent a critical class of compounds in pharmaceutical sciences, exhibiting a broad spectrum of biological activities. The title compound, 4-amino-N-pyridin-3-ylbenzenesulfonamide, is a structural isomer of the well-known antibacterial agent sulfapyridine. The unique arrangement of the pyridyl nitrogen at the 3-position can significantly influence its physicochemical properties and biological interactions, making it a molecule of interest for the development of novel therapeutic agents. This protocol outlines a reliable two-step synthesis route, beginning with the protection of the aniline amino group, followed by sulfonamide bond formation and subsequent deprotection.

Synthetic Strategy and Rationale

The synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide is strategically approached in two primary stages to ensure high yield and purity. The core of this strategy lies in the use of a protecting group for the aniline nitrogen.

Step 1: Protection and Sulfonylation. The synthesis commences with the protection of the amino group of aniline as an acetamide. This is a crucial step because the free amino group is highly reactive and can lead to undesirable side reactions during the subsequent chlorosulfonation and coupling steps. The resulting acetanilide is then chlorosulfonated to produce 4-acetamidobenzenesulfonyl chloride. This intermediate is then coupled with 3-aminopyridine. The reaction is typically carried out in the presence of a base, such as pyridine or sodium carbonate, to neutralize the hydrochloric acid generated during the reaction.[1]

Step 2: Deprotection. The final step involves the hydrolysis of the acetamido group to unveil the free amino group, yielding the target compound, 4-amino-N-pyridin-3-ylbenzenesulfonamide. This deprotection can be achieved under either acidic or basic conditions.[2]

This two-step approach is a classic and effective method for the synthesis of arylsulfonamides, providing a high degree of control over the reaction and facilitating the purification of the final product.

Visualizing the Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow Acetanilide Acetanilide Intermediate_1 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Intermediate_1 Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Intermediate_1 Intermediate_2 4-Acetamido-N-pyridin-3-yl- benzenesulfonamide Intermediate_1->Intermediate_2 Coupling Aminopyridine 3-Aminopyridine Aminopyridine->Intermediate_2 Final_Product 4-Amino-N-pyridin-3-yl- benzenesulfonamide Intermediate_2->Final_Product Deprotection Hydrolysis Acid or Base Hydrolysis Hydrolysis->Final_Product

Caption: Synthetic workflow for 4-amino-N-pyridin-3-ylbenzenesulfonamide.

Experimental Protocols

Part A: Synthesis of 4-Acetamido-N-pyridin-3-ylbenzenesulfonamide (Intermediate)

This procedure details the coupling of 4-acetamidobenzenesulfonyl chloride with 3-aminopyridine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Acetamidobenzenesulfonyl chloride233.67102.34 g
3-Aminopyridine94.11100.94 g
Pyridine (anhydrous)79.10-20 mL
Dichloromethane (DCM, anhydrous)84.93-50 mL
1 M Hydrochloric acid36.46-As needed
Saturated sodium bicarbonate solution84.01-As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-aminopyridine (0.94 g, 10 mmol) in anhydrous pyridine (20 mL) and anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4-acetamidobenzenesulfonyl chloride (2.34 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Once the reaction is complete, pour the mixture into 100 mL of cold water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 4-acetamido-N-pyridin-3-ylbenzenesulfonamide as a solid.

Part B: Synthesis of 4-Amino-N-pyridin-3-ylbenzenesulfonamide (Final Product)

This procedure describes the acidic hydrolysis of the acetamido intermediate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
4-Acetamido-N-pyridin-3-ylbenzenesulfonamide291.3251.46 g
Concentrated Hydrochloric Acid (37%)36.46-10 mL
Ethanol46.07-20 mL
10% Sodium hydroxide solution40.00-As needed
Deionized water18.02-As needed

Procedure:

  • In a 100 mL round-bottom flask, suspend 4-acetamido-N-pyridin-3-ylbenzenesulfonamide (1.46 g, 5 mmol) in a mixture of ethanol (20 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto 50 g of crushed ice.

  • Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

  • Dry the solid product in a vacuum oven at 60 °C to a constant weight.

  • The final product, 4-amino-N-pyridin-3-ylbenzenesulfonamide, can be further purified by recrystallization from a suitable solvent such as aqueous ethanol if necessary.

Characterization of the Final Product

The identity and purity of the synthesized 4-amino-N-pyridin-3-ylbenzenesulfonamide should be confirmed by standard analytical techniques.

  • Melting Point: Determine the melting point of the purified product.

  • Spectroscopy:

    • ¹H NMR (DMSO-d₆): Expected signals would include aromatic protons from both the benzene and pyridine rings, as well as signals for the amino and sulfonamide protons.

    • ¹³C NMR (DMSO-d₆): Expect distinct signals for the aromatic carbons of both rings.

    • FTIR (KBr): Look for characteristic absorption bands for the N-H stretching of the primary amine and the sulfonamide, S=O stretching (asymmetric and symmetric), and aromatic C-H and C=C stretching vibrations.[1]

Safety Precautions

It is imperative to conduct all experimental procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care.

  • Pyridine is flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.

  • Hydrochloric acid is corrosive and can cause severe burns. Handle with appropriate care.

  • Sulfonyl chlorides are reactive and can be irritants. Avoid inhalation and contact with skin and eyes.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds[v1]. Preprints.org2024 . Available from: [Link]

  • Addie, M., et al. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry2013 , 56(5), 2059-2073. Available from: [Link]

  • 4-amino-N-pyridin-3-ylbenzenesulfonamide. PubChem. Available from: [Link]

  • Almarhoon, Z. A., et al. Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences2022 , 8(2), 163-173. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 4-amino-N-pyridin-3-ylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide for researchers interested in evaluating the potential of 4-amino-N-pyridin-3-ylbenzenesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for researchers interested in evaluating the potential of 4-amino-N-pyridin-3-ylbenzenesulfonamide as a carbonic anhydrase (CA) inhibitor. While extensive research exists for the broader class of sulfonamide inhibitors, specific inhibitory data for the 3-pyridyl isomer, 4-amino-N-pyridin-3-ylbenzenesulfonamide, is not extensively documented in publicly available literature. Therefore, this guide is structured to empower researchers to undertake a thorough investigation of this compound. We will delve into the foundational principles of carbonic anhydrase inhibition by sulfonamides, propose a synthetic route for the compound of interest, and provide detailed, field-proven protocols for in vitro characterization of its inhibitory activity. The overarching goal is to equip scientists with the necessary tools and knowledge to independently assess the potency and isoform selectivity of 4-amino-N-pyridin-3-ylbenzenesulfonamide against various carbonic anhydrases.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3] In humans, there are 16 known α-CA isoforms, each with distinct tissue distribution and cellular localization, including cytosolic, membrane-bound, mitochondrial, and secreted forms.[3] The ubiquitous nature and diverse roles of these isoforms in pH regulation, ion transport, and biosynthetic pathways make them significant therapeutic targets for a range of pathologies.

The clinical applications of carbonic anhydrase inhibitors are well-established and diverse, including treatments for glaucoma, epilepsy, altitude sickness, and certain types of cancer.[1][4] Sulfonamides represent a major class of carbonic anhydrase inhibitors, with their mechanism of action being thoroughly characterized.[2]

The Sulfonamide Mechanism of Action: A Tale of Zinc Binding

The inhibitory activity of sulfonamides against carbonic anhydrases is predicated on their ability to coordinate with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[2] The deprotonated sulfonamide group (SO₂NH⁻) acts as a strong zinc-binding group, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle.[1][2] This interaction effectively blocks the enzyme's ability to hydrate carbon dioxide, thereby inhibiting its function.[2] The affinity and selectivity of a sulfonamide inhibitor for different CA isoforms are influenced by the chemical nature of the scaffold to which the sulfonamide group is attached. This "tail" region of the molecule can form additional interactions with amino acid residues within and around the active site, dictating the overall inhibitory profile.[1]

Visualizing the Mechanism: Sulfonamide Inhibition of Carbonic Anhydrase

G cluster_0 CA Active Site cluster_1 Sulfonamide Inhibitor Zn++ Zn²⁺ His1 His Zn++->His1 His2 His Zn++->His2 His3 His Zn++->His3 H2O H₂O/OH⁻ Zn++->H2O Displaced H2O->Displaced Displacement Inhibitor 4-amino-N-pyridin-3-ylbenzenesulfonamide (R-SO₂NH₂) Inhibitor->Zn++ Coordination Bond (SO₂NH⁻ binds to Zn²⁺)

Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.

Synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide

Proposed Synthetic Workflow

G Start 4-Acetamidobenzenesulfonyl chloride Step1 Sulfonylation (in Pyridine) Start->Step1 Reactant 3-Aminopyridine Reactant->Step1 Intermediate N-Acetyl-4-amino-N-pyridin- 3-ylbenzenesulfonamide Step1->Intermediate Step2 Hydrolysis (Acid or Base) Intermediate->Step2 Product 4-amino-N-pyridin-3-yl- benzenesulfonamide Step2->Product

Caption: A proposed two-step synthesis of the target compound.

In Vitro Evaluation of Carbonic Anhydrase Inhibition

The primary method for determining the inhibitory potency of a compound against carbonic anhydrase is through kinetic assays that measure the enzyme's activity. A widely accepted and robust method is the stopped-flow CO₂ hydrase assay.[5][6]

Principle of the Stopped-Flow CO₂ Hydrase Assay

This assay measures the ability of carbonic anhydrase to catalyze the hydration of CO₂. The reaction is monitored by observing the pH change of a buffer solution as CO₂ is hydrated to bicarbonate and a proton. The initial rate of the reaction is determined, and the inhibition constant (Ki) is calculated by measuring these rates at various concentrations of the inhibitor.

Detailed Protocol: Stopped-Flow CO₂ Hydrase Assay

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • 4-amino-N-pyridin-3-ylbenzenesulfonamide (synthesized or commercially sourced)

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.3, containing 200 mM NaCl)

  • pH indicator (e.g., p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Protocol:

  • Enzyme and Inhibitor Preparation:

    • Prepare stock solutions of the purified CA isoforms in the assay buffer.

    • Prepare a stock solution of 4-amino-N-pyridin-3-ylbenzenesulfonamide in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe of the stopped-flow apparatus, load the enzyme solution (containing the pH indicator) pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

    • In the second syringe, load the CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The final volume in the observation cell will contain the enzyme, inhibitor, buffer, pH indicator, and CO₂ substrate.

    • Monitor the change in absorbance of the pH indicator over time at its specific wavelength. The initial rate of the reaction is proportional to the initial slope of the absorbance versus time curve.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Expected Outcomes and Data Interpretation

The primary quantitative output from these experiments will be the inhibition constants (Ki) of 4-amino-N-pyridin-3-ylbenzenesulfonamide against the tested carbonic anhydrase isoforms.

ParameterDescriptionSignificance
Ki (nM or µM) The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition.A lower Ki value indicates a more potent inhibitor.
IC₅₀ (nM or µM) The half-maximal inhibitory concentration.A measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
Selectivity Index The ratio of Ki values for different CA isoforms (e.g., Ki (hCA I) / Ki (hCA II)).A high selectivity index indicates that the inhibitor is more potent against one isoform over another, which is crucial for reducing off-target effects.

By comparing the Ki values across different CA isoforms, a selectivity profile for 4-amino-N-pyridin-3-ylbenzenesulfonamide can be established. For instance, a significantly lower Ki for a cancer-associated isoform like hCA IX or XII compared to the ubiquitous cytosolic isoforms hCA I and II would suggest potential as a selective anticancer agent.[2][6][7]

Concluding Remarks and Future Directions

The protocols and theoretical framework provided in this guide offer a robust starting point for the comprehensive evaluation of 4-amino-N-pyridin-3-ylbenzenesulfonamide as a carbonic anhydrase inhibitor. The lack of existing data presents a unique opportunity for novel research in this area. Future studies could expand upon the initial in vitro characterization to include cell-based assays to assess the compound's effect on cellular processes regulated by carbonic anhydrase, and in vivo studies to determine its pharmacokinetic properties and therapeutic efficacy in relevant disease models. The exploration of this and other novel sulfonamide derivatives will continue to be a promising avenue for the development of isoform-selective carbonic anhydrase inhibitors with improved therapeutic profiles.

References

  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. PubMed. Available at: [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link]

  • 4-amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. UniProt. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. National Center for Biotechnology Information. Available at: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. PubMed. Available at: [Link]

  • Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. PubMed. Available at: [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed. Available at: [Link]

  • Exploration of 3-aryl pyrazole-tethered sulfamoyl carboxamides as carbonic anhydrase inhibitors. PubMed. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. Available at: [Link]

Sources

Method

Topic: Experimental Framework for Efficacy Testing of 4-amino-N-pyridin-3-ylbenzenesulfonamide

An Application Note for Drug Development Professionals Scientific Rationale and Background Sulfonamide derivatives have a rich history in medicinal chemistry, extending far beyond their initial use as antimicrobial agent...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Scientific Rationale and Background

Sulfonamide derivatives have a rich history in medicinal chemistry, extending far beyond their initial use as antimicrobial agents. In oncology, this chemical class has proven remarkably versatile, with marketed drugs and clinical candidates acting through diverse mechanisms.[1] These include the inhibition of key enzymes involved in cancer progression such as carbonic anhydrases, protein kinases, and factors involved in cell cycle regulation and angiogenesis.[2][3] Specifically, some sulfonamides have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[4]

The subject of this guide, 4-amino-N-pyridin-3-ylbenzenesulfonamide[5], is a structural analog of other biologically active sulfonamides. Its efficacy testing is predicated on the hypothesis that it may exhibit cytotoxic or cytostatic effects on cancer cells. This experimental workflow is designed to rigorously test this hypothesis and elucidate the compound's potential as an anticancer agent.

The workflow progresses from broad phenotypic screening to more specific mechanistic and in vivo validation. This tiered approach ensures that resources are spent efficiently, with only compounds showing significant promise in vitro being advanced to more complex and costly animal studies.[6][7]

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Insight cluster_2 Phase 3: In Vivo Validation A Compound Preparation (Solubility, Stability) B Cell Viability Assay (MTT/XTT) - Determine IC50 - Assess Cytotoxicity A->B C Cell Migration Assay (Wound Healing) - Assess Anti-Metastatic Potential B->C If IC50 is potent D Target Identification (Hypothesis) e.g., VEGFR-2 Pathway C->D If migration is inhibited E Western Blot Analysis - Probe phosphorylation of target proteins (p-VEGFR-2, p-ERK) D->E F Ectopic Xenograft Model - Tumor Implantation E->F If target is modulated G Efficacy Study - Compound Administration - Monitor Tumor Volume F->G H Endpoint Analysis - Tumor Weight - Toxicity Assessment G->H

Caption: High-level experimental workflow for evaluating 4-amino-N-pyridin-3-ylbenzenesulfonamide.

In Vitro Efficacy Evaluation

The initial phase of testing utilizes cultured cancer cell lines to establish baseline efficacy, including cytotoxicity and effects on cell motility.[8][9]

Rationale for Cell Line Selection

A panel of cell lines is essential for determining the breadth and selectivity of the compound's activity. We propose the following minimum panel:

  • HCT-116 (Human Colorectal Carcinoma): A common, well-characterized line for general anticancer screening.

  • MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent cancer type.

  • A549 (Human Lung Carcinoma): Represents another prevalent cancer type.

  • WI-38 (Human Lung Fibroblast): A non-cancerous cell line to serve as a control for determining selectivity and general toxicity. A high therapeutic index (ratio of IC50 in normal cells to IC50 in cancer cells) is a desirable characteristic.[4]

Protocol: Cell Viability (MTT/XTT Assay)

This assay quantitatively measures cell metabolic activity, which serves as an indicator of cell viability.[10] The reduction of a tetrazolium salt (MTT or XTT) to a colored formazan product by metabolically active cells allows for spectrophotometric quantification.[11]

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.[12]

  • Compound Preparation: Prepare a 2X stock concentration series of 4-amino-N-pyridin-3-ylbenzenesulfonamide in the appropriate cell culture medium. A broad concentration range is recommended for the initial screen (e.g., 0.01 µM to 100 µM). Ensure the final solvent (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "vehicle control" wells (medium with solvent only) and "untreated control" wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Assay Development:

    • For MTT: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Afterwards, carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours. No solubilization step is needed.

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[13]

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell Line Cancer Type IC50 (µM) of Compound
HCT-116 Colorectal Carcinoma 5.2
MCF-7 Breast Adenocarcinoma 8.9
A549 Lung Carcinoma 6.5

| WI-38 | Normal Lung Fibroblast | > 50 |

Protocol: Cell Migration (Wound Healing Assay)

The wound healing, or scratch, assay is a straightforward method to study collective cell migration in vitro.[14] It is particularly useful for assessing a compound's potential to inhibit processes related to tumor invasion and metastasis.[15]

Methodology:

  • Create Confluent Monolayer: Seed cells in a 6-well plate and grow them to ~95-100% confluency.

  • Create Wound: Using a sterile p200 pipette tip, make a straight scratch down the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells. Replace with fresh medium containing the test compound at a non-lethal concentration (e.g., at or below its IC50 value to minimize confounding effects from cytotoxicity). A vehicle control must be included.

  • Imaging: Immediately after creating the wound (T=0), capture images of the scratch at marked locations using a microscope.

  • Incubation and Monitoring: Incubate the plate at 37°C, 5% CO₂. Acquire additional images of the same locations at regular intervals (e.g., 12, 24, and 48 hours).

  • Analysis: Quantify the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to the T=0 image. Compare the rate of closure between treated and control groups.

Mechanistic Evaluation (Hypothesis-Driven)

Based on the known targets of other anticancer sulfonamides, a plausible hypothesis is that 4-amino-N-pyridin-3-ylbenzenesulfonamide may inhibit a protein kinase signaling pathway, such as the VEGFR-2 pathway.[3][4] Western blotting can be used to probe the phosphorylation status of key proteins in this pathway as a proxy for pathway activation.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg pY1175 Compound 4-amino-N-pyridin-3-yl- benzenesulfonamide Compound->VEGFR2 RAF RAF PLCg->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis, Migration, Proliferation ERK->Proliferation

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Protocol: Western Blot Analysis
  • Cell Treatment and Lysis: Plate and grow cells (e.g., HCT-116) to 70-80% confluency. Treat with the compound at 1X and 2X its IC50 value for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies overnight at 4°C. Probes should include:

      • Phospho-VEGFR-2 (pY1175)

      • Total VEGFR-2

      • Phospho-ERK1/2

      • Total ERK1/2

      • β-actin or GAPDH (as a loading control)

    • Wash and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Densitometrically quantify the band intensities. Normalize phosphorylated protein levels to their total protein counterparts and then to the loading control. Compare the results from treated samples to the vehicle control.

In Vivo Efficacy Evaluation

Promising results from in vitro studies justify advancement to in vivo testing to evaluate efficacy in a more complex biological system.[16] The human tumor xenograft model in immunodeficient mice is a widely accepted standard for preclinical anticancer drug assessment.[17][18]

Ethical Considerations

All animal experiments must be conducted in strict accordance with ethical guidelines and regulations.[19][20] Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. The principles of the 3Rs (Replacement, Reduction, Refinement) must be applied to minimize animal suffering.[21][22]

Protocol: Ectopic Xenograft Tumor Model
  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic Nude or SCID).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ HCT-116 cells) in a solution like Matrigel into the flank of each mouse.[16]

  • Tumor Growth and Randomization: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).

  • Compound Administration:

    • Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO and 10% Solutol) on the same schedule as the treatment group.

    • Treatment Group(s): Administer 4-amino-N-pyridin-3-ylbenzenesulfonamide at one or more predetermined doses (e.g., 25 mg/kg and 50 mg/kg). The route of administration (e.g., oral gavage, intraperitoneal injection) and frequency (e.g., daily) must be defined.

    • (Optional) Positive Control Group: Administer a standard-of-care chemotherapy agent for the chosen cancer type.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and general health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the final tumors.

Data Presentation: Hypothetical In Vivo Efficacy

Group Dose (mg/kg) Mean Final Tumor Volume (mm³) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
Vehicle Control - 1550 ± 210 - +2.5
Compound 25 820 ± 150 47.1 -1.8
Compound 50 455 ± 98 70.6 -4.5

| Positive Control | X | 390 ± 85 | 74.8 | -8.2 |

Conclusion

This application note provides a structured, multi-phase protocol for the preclinical efficacy evaluation of 4-amino-N-pyridin-3-ylbenzenesulfonamide. By systematically progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can generate a robust data package to support further development of this compound as a potential therapeutic agent. The emphasis on appropriate controls, validated methodologies, and ethical considerations ensures the generation of high-quality, reliable, and reproducible scientific evidence.

References

  • An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide (Sulfapyridine). Benchchem.
  • 4-Amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide. National Center for Biotechnology Information (NCBI).
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.
  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. PubMed.
  • An In-depth Technical Guide to 4-amino-N-pyridin-4-ylbenzenesulfonamide. Benchchem.
  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide.
  • 4-Amino-N-(pyridin-2-yl)benzenesulfonamide, 98%. 3ASenrise.
  • 4-amino-N-pyridin-3-ylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central, National Institutes of Health. Available at: [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed.
  • An introduction to the wound healing assay using live-cell microscopy. PubMed Central, National Institutes of Health. Available at: [Link]

  • Ethical Guidelines for the Use of Animals in Research. The Norwegian National Research Ethics Committees. Available at: [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association (APA). Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • Cell Migration Assays and Their Application to Wound Healing Assays—A Critical Review. MDPI. Available at: [Link]

  • Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine). IUPAC-NIST Solubility Data Series.
  • Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Ethical guidelines for research in animal science. British Society of Animal Science. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Wound Healing and Migration Assays. ibidi GmbH. Available at: [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Available at: [Link]

  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Ethical considerations regarding animal experimentation. PubMed Central, National Institutes of Health. Available at: [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Available at: [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS One. Available at: [Link]

  • Ethical Principles and Guidelines for Experiments on Animals. Swiss Cancer League. Available at: [Link]

  • Cell Migration, Invasion and Wound Healing. Cell Biolabs, Inc. Available at: [Link]

  • (PDF) Anticancer activity of sulfonamides containing heterocycle compound synthesized by green chemistry via silver nanoparticles (green nanoparticles). ResearchGate. Available at: [Link]

  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. MDPI. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • 4-Amino-3-pyridinesulfonamide. PubChem, National Center for Biotechnology Information. Available at: [Link]

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Application

Analytical methods for quantifying 4-amino-N-pyridin-3-ylbenzenesulfonamide

An Application Note for the Analytical Quantification of 4-amino-N-pyridin-3-ylbenzenesulfonamide Abstract This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of 4-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Analytical Quantification of 4-amino-N-pyridin-3-ylbenzenesulfonamide

Abstract

This comprehensive guide provides detailed analytical methods and protocols for the accurate quantification of 4-amino-N-pyridin-3-ylbenzenesulfonamide (also known as 3-Sulfapyridine, CAS: 599-81-5).[1] Intended for researchers, quality control analysts, and drug development professionals, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The narrative emphasizes the rationale behind methodological choices, ensuring both scientific rigor and practical applicability. Each protocol is designed as a self-validating system, grounded in established analytical principles and supported by authoritative references.

Introduction: The Analytical Imperative

4-amino-N-pyridin-3-ylbenzenesulfonamide is a sulfonamide compound with a distinct chemical structure that makes it relevant in various stages of pharmaceutical development.[1] It may be encountered as a synthetic intermediate, a metabolite of a parent drug, or a potential process-related impurity. In any of these contexts, its precise and accurate quantification is critical for ensuring product quality, safety, and efficacy, as mandated by regulatory authorities.[2]

The molecule's structure, featuring a primary aromatic amine, a sulfonamide linkage, and a pyridine ring, lends itself to several analytical techniques. The choice of method is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. This guide provides a multi-tiered approach, from rapid screening with UV-Vis spectrophotometry to highly sensitive and specific quantification using LC-MS/MS.

Chemical Structure and Properties of 4-amino-N-pyridin-3-ylbenzenesulfonamide:

  • Molecular Formula: C₁₁H₁₁N₃O₂S[1]

  • Molecular Weight: 249.29 g/mol [1]

  • Key Features: Aromatic rings (strong UV chromophores), basic nitrogen atoms in the pyridine ring and amino group (amenable to positive mode ionization in mass spectrometry).

Strategic Selection of an Analytical Method

The optimal analytical strategy depends on the balance between sensitivity, selectivity, and throughput. For complex biological matrices or trace-level impurity analysis, a high-selectivity method like LC-MS/MS is indispensable. For routine analysis of bulk drug substances or formulations with minimal interfering components, HPLC-UV often provides a robust and cost-effective solution.

G start Define Analytical Goal (e.g., Purity, Bioanalysis, Screening) matrix Assess Sample Matrix (Simple vs. Complex) start->matrix sensitivity Define Sensitivity Requirement (e.g., %, ppm, ppb) matrix->sensitivity uvvis Method 3: UV-Vis Spec (Rapid Screening, Simple Matrix) matrix->uvvis:w Low Sensitivity Very Simple Matrix hplc Method 1: HPLC-UV (Robust, Good for Purity) sensitivity->hplc Moderate Sensitivity Simple Matrix lcms Method 2: LC-MS/MS (High Sensitivity & Selectivity) sensitivity->lcms High Sensitivity Complex Matrix

Caption: Workflow for selecting the appropriate analytical method.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the workhorse for quality control, offering excellent precision and robustness for quantifying 4-amino-N-pyridin-3-ylbenzenesulfonamide in bulk materials and pharmaceutical formulations.

Principle and Causality

Reversed-phase chromatography separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) retains the analyte through hydrophobic interactions with its benzene and pyridine rings. A polar mobile phase is used to elute the compounds. By gradually increasing the organic solvent content in the mobile phase (gradient elution), compounds are eluted in order of increasing hydrophobicity. The UV detector measures the absorbance of the analyte at a specific wavelength, which is proportional to its concentration (Beer-Lambert law). The choice of a C8 column and a detection wavelength of 265 nm has been shown to be effective for similar sulfonamides.[2][3]

Detailed Experimental Protocol

Instrumentation and Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

  • YMC-Triart C8 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[2]

  • Reagents: Acetonitrile (HPLC grade), Dipotassium hydrogen phosphate (KH₂PO₄), Orthophosphoric acid, Water (HPLC grade).

  • Reference Standard: 4-amino-N-pyridin-3-ylbenzenesulfonamide (≥99.0% purity).

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Controls ionization of the analyte for sharp, reproducible peaks.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte.
Gradient 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% BEnsures separation from polar and non-polar impurities.
Flow Rate 1.0 mL/minProvides optimal efficiency for a 4.6 mm ID column.[2][3]
Column Temp. 25 °CEnsures retention time stability.[2][3]
Detection 265 nmWavelength near the absorbance maximum for good sensitivity.[2][3]
Injection Vol. 5 µLBalances sensitivity with the risk of peak distortion.[2]

Procedure:

  • Mobile Phase Preparation:

    • For Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm filter.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample to obtain a theoretical concentration of ~50 µg/mL of the analyte after dissolving in the diluent. Sonicate if necessary to ensure complete dissolution, then filter through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the standards to construct a calibration curve, followed by the sample solutions.

Validation Data Summary

The method should be validated according to ICH Q2(R1) guidelines. The following table presents typical performance characteristics.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range 1 – 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 3~0.3 µg/mL
LOQ Signal-to-Noise ≥ 10~1.0 µg/mL
Specificity No interference at analyte retention timePeak purity > 99.9%

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical studies or trace-level impurity quantification, LC-MS/MS provides unparalleled sensitivity and selectivity.[4][5]

Principle and Causality

This technique couples the separation power of LC with the sensitive and specific detection of a triple quadrupole mass spectrometer.[5] The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer source where it is ionized, typically via electrospray ionization (ESI) in positive mode, forming the protonated molecule [M+H]⁺. The first quadrupole (Q1) isolates this specific precursor ion. In the second quadrupole (Q2, collision cell), the ion is fragmented. The third quadrupole (Q3) then isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is monitored (Multiple Reaction Monitoring, MRM), providing exceptional selectivity and minimizing matrix interference.

G cluster_LC LC System cluster_MS Mass Spectrometer lc_pump LC Pump (Mobile Phase) autosampler Autosampler (Sample Injection) column LC Column (Separation) esi ESI Source (Ionization) column->esi q1 Q1 (Precursor Ion Isolation) esi->q1 q2 Q2 (Collision Cell Fragmentation) q1->q2 q3 Q3 (Product Ion Isolation) q2->q3 detector Detector q3->detector data Data System (Quantification) detector->data Signal

Caption: Experimental workflow for LC-MS/MS analysis.

Detailed Experimental Protocol

Instrumentation and Materials:

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Reagents: Acetonitrile and Water (LC-MS grade), Formic Acid.

  • Internal Standard (IS): Stable isotope-labeled 4-amino-N-pyridin-3-ylbenzenesulfonamide or a structurally similar compound like Sulfapyridine.[6]

LC-MS/MS Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer, promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 2-minute fast gradient from 5% to 95% BAllows for high-throughput analysis.
Ionization Mode ESI, PositiveThe amino and pyridine groups are readily protonated.
MRM Transition Precursor [M+H]⁺: m/z 250.1Product Ion: e.g., m/z 156.1 (loss of C₅H₅N)
Internal Std. e.g., Sulfapyridine [M+H]⁺: m/z 250.1Product Ion: e.g., m/z 92.1 (aminobenzene fragment)

Note: MRM transitions must be optimized experimentally by infusing the analyte and observing fragmentation patterns.

Procedure:

  • Solution Preparation: Prepare stock solutions of the analyte and internal standard in methanol. Create working solutions and calibration curves by diluting in the appropriate matrix (e.g., plasma, mobile phase).

  • Sample Preparation (e.g., for Plasma): Perform a protein precipitation. To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard. Vortex, centrifuge, and inject the supernatant.

  • Analysis: Develop an acquisition method with the optimized MRM transitions. Inject the calibration curve followed by the samples.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the nominal concentration of the calibration standards and determine the sample concentrations using the resulting regression curve.

Validation Data Summary
Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

Method 3: UV-Vis Spectrophotometry

This is a simple, rapid method suitable for the quantification of 4-amino-N-pyridin-3-ylbenzenesulfonamide in pure form or in very simple formulations where it is the only absorbing species at the chosen wavelength.

Principle and Causality

This technique relies on the direct measurement of light absorption by the analyte in a solution, as described by the Beer-Lambert Law (A = εbc). The absorbance (A) is directly proportional to the concentration (c). The method's simplicity is its primary advantage, but it lacks the specificity of chromatographic techniques.[7]

Detailed Experimental Protocol

Instrumentation and Materials:

  • Dual-beam UV-Vis spectrophotometer.

  • Matched 1 cm quartz cuvettes.

  • Reagents: Methanol (spectroscopic grade).

  • Reference Standard: 4-amino-N-pyridin-3-ylbenzenesulfonamide (≥99.0% purity).

Procedure:

  • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the solution from 400 nm to 200 nm against a methanol blank to find the wavelength of maximum absorbance (λmax).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Prepare a sample solution in methanol with an expected concentration within the calibration range.

  • Measurement: Set the spectrophotometer to λmax. Zero the instrument using a methanol blank. Measure the absorbance of each calibration standard and the sample solution.

  • Quantification: Create a calibration curve by plotting absorbance versus concentration. Determine the concentration of the sample solution from its absorbance using the linear regression equation.

References

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link][2]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link][3]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. [Link][8]

  • National Institutes of Health (NIH). (2019). Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry. [Link][7]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link][4]

  • Earthline Publishers. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. [Link]

  • PubChem, National Center for Biotechnology Information. 4-amino-N-pyridin-3-ylbenzenesulfonamide. [Link][1]

  • Food Safety and Inspection Service, USDA. (2009). Determination and Confirmation of Sulfonamides. [Link][6]

  • PubMed. (1978). High-performance liquid chromatographic assay of sulfapyridine and acetylsulfapyridine in biological fluids. [Link][9]

  • Allmpus. Sulfasalazine EP Impurity J / Sulfapyridine. [Link][10]

  • Bioanalysis Zone. (2015). Quantitative bioanalysis by LC–MS for the development of biological drugs. [Link][5]

  • Pharmaffiliates. Sulfasalazine - Impurity J. [Link][11]

Sources

Method

Application Notes &amp; Protocols: Molecular Docking of 4-amino-N-pyridin-3-ylbenzenesulfonamide

Prepared by: Gemini, Senior Application Scientist Preamble: The Convergence of Computational Chemistry and Drug Discovery In the modern pharmaceutical landscape, computer-aided drug design (CADD) has become an indispensa...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: The Convergence of Computational Chemistry and Drug Discovery

In the modern pharmaceutical landscape, computer-aided drug design (CADD) has become an indispensable tool, dramatically accelerating the discovery and optimization of novel therapeutic agents.[1][2] By reducing the time and cost associated with traditional high-throughput screening, computational methods allow researchers to focus resources on molecules with the highest potential for success.[3][4] Among these methods, molecular docking stands out as a powerful technique for predicting how a small molecule (ligand) might interact with a biological target (receptor) at an atomic level.[5][6]

This guide provides an in-depth technical overview and a detailed protocol for conducting molecular docking studies with 4-amino-N-pyridin-3-ylbenzenesulfonamide . This molecule belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry.[7][8] These application notes are designed for researchers, scientists, and drug development professionals seeking to leverage molecular docking to investigate the therapeutic potential of this and similar sulfonamide derivatives. We will move beyond a simple list of steps to explain the causality behind each procedural choice, ensuring a robust and reproducible scientific workflow.

Part 1: Foundational Concepts & Strategic Planning

The Ligand: 4-amino-N-pyridin-3-ylbenzenesulfonamide

4-amino-N-pyridin-3-ylbenzenesulfonamide (PubChem CID: 4778157) is an aromatic sulfonamide.[9] The core structure, shared by other "sulfa drugs," is a known pharmacophore for inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[10][11] Understanding the physicochemical properties of the ligand is the first step in designing a meaningful docking experiment.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂S[9]
Molecular Weight 249.29 g/mol [9]
Hydrogen Bond Donors 2[11]
Hydrogen Bond Acceptors 5[11]
Rotatable Bond Count 3[11]
XLogP3 1.3[9]

These properties suggest the molecule has good potential for oral bioavailability according to Lipinski's Rule of Five and is capable of forming multiple hydrogen bonds, a key interaction in ligand-receptor binding.

The Biological Target: Dihydropteroate Synthase (DHPS)

The selection of a relevant biological target is critical. Sulfonamides function as competitive inhibitors of DHPS, an enzyme essential for the de novo synthesis of folic acid in many bacteria.[10] This pathway is an excellent antimicrobial target because humans acquire folate from their diet and lack the DHPS enzyme.[10] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides bind to the active site of DHPS and halt the production of dihydropteroate, a precursor to folic acid, thereby arresting bacterial growth.

For our protocol, we will use the DHPS from Staphylococcus aureus (PDB ID: 1AD1) as the receptor. This crystal structure is particularly useful as it is co-crystallized with a sulfonamide inhibitor, which will be instrumental for validating our docking protocol.

The following diagram illustrates the simplified bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

folate_pathway cluster_pathway Bacterial Folate Synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) DHP Dihydropterin Pyrophosphate DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF Nucleic_Acids Nucleic Acid Precursors THF->Nucleic_Acids Ligand 4-amino-N-pyridin-3-ylbenzenesulfonamide Ligand->Inhibition Inhibition->DHPS

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Part 2: A Validated Protocol for Molecular Docking

This protocol employs a suite of widely used and freely available software: AutoDock Tools for file preparation, AutoDock Vina for the docking calculation, and PyMOL for visualization.[12][13][14] The overarching goal is to predict the binding pose and affinity of our ligand within the DHPS active site.

Required Software & Resources
  • AutoDock Tools (ADT): For preparing receptor and ligand files. ([Link]15]

  • AutoDock Vina: The molecular docking engine. ([Link]15]

  • PyMOL: For visualization and analysis. ([Link]14]

  • Protein Data Bank (PDB): To download the receptor structure. (]">https://www.rcsb.org)[14]

  • PubChem: To download the ligand structure. (]">https://pubchem.ncbi.nlm.nih.gov)[9]

High-Level Experimental Workflow

The entire process, from data acquisition to final analysis, can be visualized as a sequential workflow.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation PDB_dl 1. Download Receptor (PDB: 1AD1) Receptor_prep 3. Prepare Receptor (Remove water, add H, assign charges) PDB_dl->Receptor_prep Ligand_dl 2. Download Ligand (PubChem CID: 4778157) Ligand_prep 4. Prepare Ligand (Define torsions, save as PDBQT) Ligand_dl->Ligand_prep Grid 5. Define Grid Box (Specify docking search space) Receptor_prep->Grid Config 6. Create Config File (Set Vina parameters) Ligand_prep->Config Grid->Config Run 7. Execute AutoDock Vina (Run docking calculation) Config->Run Analyze 8. Analyze Results (Binding affinity scores & poses) Run->Analyze Visualize 9. Visualize Interactions (PyMOL analysis) Analyze->Visualize Validate 10. Validate Protocol (Re-dock co-crystal ligand, calc. RMSD) Visualize->Validate

Caption: End-to-end workflow for the molecular docking protocol.
Detailed Step-by-Step Methodology

Causality: The raw PDB structure contains non-essential information (like water molecules) and lacks information (like hydrogen atoms and charges) required by the docking algorithm. This preparation step standardizes the receptor for computation.[16]

  • Download Structure: Obtain the PDB file for S. aureus DHPS (PDB ID: 1AD1) from the RCSB PDB website.

  • Clean Protein: Open the 1AD1.pdb file in AutoDock Tools (ADT).

  • Remove Water: Navigate to Edit -> Hydrogens -> Remove Water.

  • Remove Co-crystallized Ligand: Identify the original sulfonamide inhibitor in the structure and delete it. This is crucial as we will first validate our protocol by re-docking this known ligand.

  • Add Hydrogens: Add polar hydrogens, which are critical for forming hydrogen bonds (Edit -> Hydrogens -> Add -> Polar Only).

  • Compute Charges: Assign Kollman charges to the protein atoms (Grid -> Macromolecule -> Choose). This is essential for the scoring function to calculate electrostatic interactions.[16]

  • Save as PDBQT: Save the prepared receptor as receptor.pdbqt. This format includes charge and atom type information required by Vina.

Causality: The ligand's 3D structure and rotatable bonds must be defined so the docking program can explore different conformations (poses) within the receptor's active site.[15]

  • Obtain Ligand: Download the 3D structure of 4-amino-N-pyridin-3-ylbenzenesulfonamide (CID: 4778157) from PubChem in SDF format.

  • Load into ADT: Open the ligand file in ADT (Ligand -> Input -> Open).

  • Define Torsion Tree: ADT will automatically detect the rotatable bonds. This is fundamental to ligand flexibility during docking (Ligand -> Torsion Tree -> Detect Root).

  • Save as PDBQT: Save the prepared ligand as ligand.pdbqt.

Causality: To make the calculation computationally feasible, docking is performed within a defined 3D search space (the grid box) centered on the target's active site, rather than across the entire protein surface.[15]

  • Open GridBox: In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box.

  • Center the Grid: Position the grid box to encompass the known active site of DHPS. For validation, center the grid on the position of the original, co-crystallized ligand.

  • Record Coordinates: Note the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z) of the box. These values are required for the configuration file. A typical size is around 26 x 26 x 26 angstroms.[13]

Causality: AutoDock Vina uses a simple text file to specify all input files, search space parameters, and the names of the output files.[13]

  • Create a new text file named conf.txt in your working directory.

  • Add the following lines, replacing the coordinate values with those from Step 3:

    • exhaustiveness : This parameter controls the thoroughness of the conformational search. Higher values increase computational time but also increase the reliability of the result. A value of 8 is a reasonable starting point.[13]

Causality: This step executes the Vina algorithm, which will systematically place the flexible ligand into the rigid receptor's active site, exploring many possible conformations and orientations and scoring each one.[12]

  • Open a command prompt or terminal.

  • Navigate to your working directory containing the receptor.pdbqt, ligand.pdbqt, conf.txt, and the AutoDock Vina executable.

  • Execute the following command:

    This will initiate the docking run. Upon completion, it will generate out.pdbqt (containing the docked poses) and log.txt (containing the binding affinity scores).[16]

Part 3: Post-Docking Analysis and Protocol Validation

Interpreting Docking Results

The primary outputs from AutoDock Vina are the predicted binding poses and their corresponding binding affinity scores.[17]

  • Binding Affinity: Open the log.txt file. You will see a table of results for different "modes" or poses. The binding affinity is given in kcal/mol. A more negative value indicates a more favorable predicted binding energy.[17]

  • Docked Poses: The out.pdbqt file contains the coordinates for the top-ranked binding poses (typically 9) of the ligand.

Visualization of Ligand-Receptor Interactions

Causality: A low energy score is promising, but visualizing the interactions is essential to determine if the predicted binding is chemically sensible (e.g., forming hydrogen bonds with key active site residues).

  • Load Structures: Open PyMOL. Load the receptor.pdbqt file and the out.pdbqt file.[14][18]

  • Select Best Pose: The out.pdbqt file contains multiple poses. Focus your analysis on the top-ranked pose (Mode 1).

  • Identify Interactions: Use PyMOL's tools to find interactions between the ligand and receptor. The "find polar contacts" (or similar) command is excellent for identifying potential hydrogen bonds.

  • Analyze Binding: Examine the interactions. Does the sulfonamide group form hydrogen bonds with conserved residues in the active site? Is the aminophenyl group positioned similarly to PABA? Answering these questions provides confidence in the docking result.

The Self-Validating System: Protocol Validation

Causality: Before docking an unknown ligand, you must demonstrate that your protocol can accurately reproduce a known binding pose. This is the most critical step for ensuring the trustworthiness of your results.[19]

The standard method is to re-dock the co-crystallized ligand into its receptor and measure the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose.[19][20] An RMSD value below 2.0 Å is generally considered a successful validation.[19]

Validation Protocol:

  • Prepare Co-crystallized Ligand: Using the original 1AD1.pdb file, extract the co-crystallized sulfonamide inhibitor into its own file. Prepare this ligand in ADT as described in Step 2.

  • Re-run Docking: Use this prepared co-crystallized ligand with the same receptor.pdbqt and conf.txt to perform a new docking run.

  • Calculate RMSD: In PyMOL, open the original PDB structure (with the experimental ligand pose) and the output file from your validation docking run. Use the align or rms_cur command to superimpose the atoms of the re-docked ligand onto the crystal ligand and calculate the RMSD.

  • Assess Results: Compare the RMSD value to the 2.0 Å threshold.

Validation MetricResultInterpretation
RMSD (Re-docked vs. Crystal Pose) < 2.0 ÅProtocol Validated: The docking parameters are capable of accurately reproducing a known binding mode.
RMSD (Re-docked vs. Crystal Pose) > 2.0 ÅProtocol Not Validated: Re-evaluate grid box positioning, size, or other docking parameters.

Only after achieving a successful validation should you proceed with docking your target ligand, 4-amino-N-pyridin-3-ylbenzenesulfonamide, with confidence in the resulting predictions.

Conclusion

Molecular docking is a powerful computational technique that provides valuable insights into ligand-receptor interactions, guiding rational drug design.[21] This guide has provided a comprehensive, step-by-step protocol for the molecular docking of 4-amino-N-pyridin-3-ylbenzenesulfonamide against its putative target, dihydropteroate synthase. By emphasizing the causality behind each step and incorporating a mandatory validation protocol, this workflow is designed to produce meaningful and reproducible results. The insights gained from such studies can be used to prioritize compounds for synthesis and biological testing, ultimately accelerating the path to new therapeutic discoveries.

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Application

Application Note: Formulation of 4-amino-N-pyridin-3-ylbenzenesulfonamide for In Vivo Preclinical Research

Abstract This document provides a comprehensive technical guide for the formulation of 4-amino-N-pyridin-3-ylbenzenesulfonamide, a sulfonamide compound of interest for preclinical research. Due to the inherent challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 4-amino-N-pyridin-3-ylbenzenesulfonamide, a sulfonamide compound of interest for preclinical research. Due to the inherent challenges associated with the poor aqueous solubility of many sulfonamides, achieving a homogenous and stable formulation is paramount for obtaining reliable and reproducible in vivo data. This guide details the critical physicochemical properties of the compound, outlines a strategic approach to formulation selection, and provides step-by-step protocols for preparing a scalable oral suspension. Furthermore, it addresses key considerations for in vivo administration, bioanalytical quantification, and safe handling. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and integrity in experimental outcomes.

Introduction: The Formulation Imperative

4-amino-N-pyridin-3-ylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in drug discovery for their wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[1][2] The translation of promising in vitro activity to in vivo efficacy is critically dependent on the development of an appropriate drug delivery system. A poorly designed formulation can lead to variable drug exposure, erroneous pharmacokinetic and pharmacodynamic (PK/PD) data, and ultimately, the incorrect assessment of a compound's therapeutic potential.

This application note serves as a practical guide for researchers, scientists, and drug development professionals to navigate the complexities of formulating 4-amino-N-pyridin-3-ylbenzenesulfonamide for preclinical animal studies. By understanding the compound's fundamental properties and applying systematic formulation principles, researchers can ensure consistent and reliable drug delivery, a cornerstone of any successful in vivo experiment.

Physicochemical Profile and Formulation Implications

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation of rational formulation design. While specific experimental data for 4-amino-N-pyridin-3-ylbenzenesulfonamide is limited, we can infer key characteristics from its structure and data available for its well-studied isomer, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide).

PropertyValue (4-amino-N-pyridin-3-ylbenzenesulfonamide)Value (Isomer: Sulfapyridine)Implication for FormulationSource
Molecular Formula C₁₁H₁₁N₃O₂SC₁₁H₁₁N₃O₂S-[3]
Molecular Weight 249.29 g/mol 249.29 g/mol Essential for all concentration calculations.[4]
Appearance Likely a crystalline solid.White to yellowish-white crystalline powder.Influences handling and dissolution rate.[5]
Aqueous Solubility Predicted to be low.Poorly soluble in water (log10ws = -1.83).The primary challenge; an aqueous solution is unlikely without formulation aids.[6]
Predicted LogP Not available.0 to 1.465Indicates moderate lipophilicity, contributing to poor aqueous solubility.[4][6]
Hydrogen Bond Donors 22Contributes to crystal lattice energy and solubility characteristics.[4]
Hydrogen Bond Acceptors 55Influences interactions with solvents and excipients.[4]

The key takeaway from this profile is the predicted poor aqueous solubility, which is typical for this class of compounds. This property dictates that a simple solution in an aqueous vehicle like saline or phosphate-buffered saline (PBS) is not a viable option. Therefore, the formulation strategy must focus on either enhancing solubility or creating a stable, uniform suspension. For initial in vivo screening, developing a suspension is often the most direct and practical approach.

Formulation Strategy and Excipient Selection

The choice of formulation depends on the intended route of administration and the desired pharmacokinetic profile. Common routes for preclinical studies include oral (PO), intraperitoneal (IP), and intravenous (IV).[7] Given the compound's low solubility, IV administration would require advanced solubilization techniques (e.g., co-solvents, cyclodextrins), which can introduce confounding variables.[8][9] Therefore, an oral suspension is the recommended starting point for efficacy and initial pharmacokinetic studies.

The Rationale for an Oral Suspension

An oral suspension consists of the solid API particles dispersed uniformly in a liquid vehicle. This approach offers several advantages:

  • Accommodates Poor Solubility: It does not require the drug to be fully dissolved.

  • Ease of Preparation: Can be prepared reliably with standard laboratory equipment.

  • Scalability: The dose can be easily adjusted by changing the volume administered.

The key to a successful suspension is ensuring particle size uniformity and preventing sedimentation or aggregation. This is achieved through the careful selection of excipients.[10]

Selecting the Right Excipients
  • Vehicle: The liquid base of the formulation. For a 1% methylcellulose solution, 0.5% carboxymethylcellulose (CMC) in purified water is a common and effective choice. The viscosity of the vehicle helps to keep the API particles suspended.

  • Wetting Agent: Poorly soluble powders are often hydrophobic and resist dispersion in aqueous vehicles. A wetting agent, such as Tween® 80 (Polysorbate 80), is crucial. It reduces the surface tension between the solid particles and the liquid vehicle, allowing for uniform dispersion. A typical concentration is 0.1% to 1% (v/v).

  • Suspending Agent: To prevent the rapid settling of particles, a suspending agent is used to increase the viscosity of the vehicle. Methylcellulose (MC) or carboxymethylcellulose (CMC) are excellent choices that are widely used in preclinical formulations.

Formulation Selection Workflow

The following diagram illustrates the decision-making process for selecting an appropriate formulation for 4-amino-N-pyridin-3-ylbenzenesulfonamide.

G start Start: New Compound (4-amino-N-pyridin-3-ylbenzenesulfonamide) physchem Step 1: Determine Physicochemical Properties (Solubility, Stability) start->physchem sol_check Is aqueous solubility > target dose? physchem->sol_check simple_sol Formulate as Simple Aqueous Solution (e.g., in Saline/PBS) sol_check->simple_sol  Yes complex_form Solubility is Low. Proceed to Advanced Formulation. sol_check->complex_form No   end Final Formulation Ready for QC & Dosing simple_sol->end route_decision Step 2: Define Route of Administration (PO, IP, IV) complex_form->route_decision po_ip Oral (PO) or Intraperitoneal (IP) route_decision->po_ip iv Intravenous (IV) route_decision->iv suspension Formulate as a Suspension (Recommended Approach) po_ip->suspension solubilize Requires Solubilization (Co-solvents, Cyclodextrins) High Complexity iv->solubilize suspension->end solubilize->end Proceed with caution

Caption: Formulation selection workflow for a new compound.

Detailed Formulation Protocol: Oral Suspension (10 mg/mL)

This protocol describes the preparation of a 10 mL batch of a 10 mg/mL oral suspension, a common concentration for rodent studies. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
  • API: 4-amino-N-pyridin-3-ylbenzenesulfonamide (100 mg)

  • Vehicle: 0.5% (w/v) Methylcellulose in Purified Water

  • Wetting Agent: Tween® 80

  • Equipment:

    • Analytical balance

    • Glass mortar and pestle

    • Graduated cylinders (10 mL)

    • Magnetic stirrer and stir bar

    • Calibrated pipettes

    • Amber glass vial for final storage

    • Spatulas and weigh boats

Step-by-Step Preparation Method
  • Prepare the Vehicle:

    • To prepare 100 mL of 0.5% methylcellulose, heat ~50 mL of purified water to 60-70°C.

    • Slowly add 0.5 g of methylcellulose powder while stirring vigorously to disperse.

    • Add 50 mL of cold purified water and continue to stir on a magnetic stir plate in a cold water bath until the solution is clear and viscous. Store refrigerated.

  • Weigh the API:

    • Accurately weigh 100 mg of 4-amino-N-pyridin-3-ylbenzenesulfonamide using an analytical balance and transfer it to a clean, dry glass mortar.

    • Causality Check: Accurate weighing is critical for achieving the target final concentration.

  • Triturate the API:

    • Gently grind the API with the pestle for 1-2 minutes.

    • Causality Check: Trituration reduces particle size, which increases surface area and improves the homogeneity and stability of the final suspension.[11][12]

  • Wet the Powder:

    • Add 1-2 drops of Tween® 80 directly onto the API powder in the mortar.

    • Levigate the powder with the pestle to form a smooth, uniform paste. The paste should have a consistent, wet appearance with no dry clumps.

    • Causality Check: This step is essential to overcome the hydrophobicity of the API, ensuring it will disperse evenly in the aqueous vehicle rather than clumping or floating.

  • Form the Suspension:

    • While continuing to mix with the pestle, slowly add approximately 2 mL of the 0.5% methylcellulose vehicle to the mortar. Mix until a smooth, primary suspension is formed.

    • Gradually add more vehicle in small increments, mixing well after each addition, until a volume of ~8 mL is reached.

  • Final Volume and Homogenization:

    • Carefully transfer the suspension from the mortar into a 10 mL graduated cylinder.

    • Use a small amount (~1-2 mL) of the remaining vehicle to rinse the mortar and pestle, transferring this rinse into the graduated cylinder to ensure a complete transfer of the API.

    • Add 0.5% methylcellulose vehicle to bring the final volume to exactly 10 mL (q.s.).

    • Transfer the final suspension to an amber glass vial containing a small magnetic stir bar. Cap the vial and stir for at least 30 minutes to ensure complete homogenization.

  • Quality Control (QC) and Storage:

    • Visual Inspection: The final formulation should be a uniform, opaque suspension. There should be no visible clumps of powder or signs of rapid settling.

    • Storage: Store the suspension in a labeled amber vial at 2-8°C. Protect from light.

    • Beyond-Use Date (BUD): For preclinical use, a conservative BUD of 7-14 days is recommended, assuming it is stored properly. Stability studies would be required for longer-term storage.

    • Pre-Dosing: Always mix the suspension thoroughly (e.g., by vortexing or stirring) immediately before drawing each dose to ensure uniformity.

In Vivo Study Considerations

Administration Route and Volume

The choice of administration route significantly impacts drug absorption and bioavailability.[13][14]

RouteSpeciesMax Volume (mL/kg)Notes
Oral (PO) Mouse10Gavage is a precise method for oral dosing.
Rat10Ensure proper technique to avoid injury.
Intraperitoneal (IP) Mouse10Be cautious to avoid injection into organs. Can have faster absorption than PO.[13]
Rat10Potential for local irritation should be monitored.

This table provides general guidelines. Always consult your institution's IACUC protocols.

Pilot In Vivo Study Workflow

A pilot study is essential to assess the formulation's tolerability and to determine the compound's basic pharmacokinetic profile.

G prep 1. Prepare Formulation (as per Protocol 4.2) qc 2. Formulation QC (Visual Inspection) prep->qc acclimate 3. Animal Acclimatization & Baseline Measurements qc->acclimate dose 4. Administer Dose (e.g., 10 mg/kg PO) acclimate->dose observe 5. Monitor for Clinical Signs dose->observe sample 6. Blood Sampling at Pre-defined Timepoints (e.g., 0.5, 1, 2, 4, 8, 24h) dose->sample process 7. Process Samples (e.g., Centrifuge for Plasma) sample->process analyze 8. Bioanalysis (LC-MS/MS Quantification) process->analyze pk 9. Pharmacokinetic (PK) Data Analysis (Cmax, Tmax, AUC) analyze->pk

Caption: Workflow for a pilot in vivo pharmacokinetic study.

Bioanalysis for Pharmacokinetic Assessment

To determine the concentration of 4-amino-N-pyridin-3-ylbenzenesulfonamide in plasma samples, a robust and sensitive bioanalytical method is required. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high selectivity and sensitivity.[15]

Key Steps in Method Development:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is typically used to remove plasma proteins and interferences.

  • Chromatography: A C18 reverse-phase column is often suitable for separating the analyte from endogenous plasma components.

  • Mass Spectrometry: The analyte is detected using multiple reaction monitoring (MRM) for optimal sensitivity and specificity.

  • Validation: The method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

Safety and Handling

As with any novel chemical entity, 4-amino-N-pyridin-3-ylbenzenesulfonamide should be handled with care.

  • Engineering Controls: Always handle the dry powder form of the API in a chemical fume hood or a ventilated balance enclosure.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and gloves.

  • Waste Disposal: Dispose of all contaminated materials and unused formulation according to your institution's hazardous waste guidelines.

References

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  • Nationwide Children's Hospital. EXTERNAL WEBPAGE MASTER FORMULA Celecoxib 100 mg capsules Ora Blend (QS). Available from: [Link]

  • MDPI. (2022, September 9). Enhanced Antimicrobial Activity of Silver Sulfadiazine Cosmetotherapeutic Nanolotion for Burn Infections. Available from: [Link]

  • ACS Publications. (2021, August 9). MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum. Available from: [Link]

  • BioPharma Services. Drug Development and Alternative Routes of Administration. Available from: [Link]

  • MDPI. (2018, May 16). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Available from: [Link]

  • Pharmacentral. (2023, March 10). Excipients for Parenterals. Available from: [Link]

  • IWK Health. (2017, June 12). CELECOXIB ORAL SUSPENSION 10 MG/ML. Available from: [Link]

  • Cheméo. Sulfapyridine. Available from: [Link]

  • MDPI. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Available from: [Link]

  • Google Patents. WO2016196085A1 - Liquid formulations of celecoxib for oral administration.
  • Wikipedia. Route of administration. Available from: [Link]

  • European Medicines Agency (EMA). (2010, May 31).
  • Thieme. (2024, December 6). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

  • Laboratory Animal Resources. A good practice guide to the administration of substances and removal of blood, including routes and volumes.

Sources

Method

Techniques for purifying synthesized 4-amino-N-pyridin-3-ylbenzenesulfonamide

An In-Depth Technical Guide to the Purification of 4-amino-N-pyridin-3-ylbenzenesulfonamide Abstract This Application Note details the purification strategies for 4-amino-N-pyridin-3-ylbenzenesulfonamide, a structural is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Purification of 4-amino-N-pyridin-3-ylbenzenesulfonamide

Abstract This Application Note details the purification strategies for 4-amino-N-pyridin-3-ylbenzenesulfonamide, a structural isomer of the antibiotic sulfapyridine. Synthesized via the condensation of N-acetylsulfanilyl chloride with 3-aminopyridine followed by hydrolysis, the crude product often contains unreacted amines, disulfonamide by-products, and oxidation-induced color impurities. This guide prioritizes a scalable Acid-Base Extraction protocol as the primary purification method, followed by Recrystallization for polishing. Flash Column Chromatography is presented as a high-purity alternative for analytical standards.

Chemical Context & Impurity Profile

Target Compound: 4-amino-N-pyridin-3-ylbenzenesulfonamide Molecular Formula: C₁₁H₁₁N₃O₂S Key Properties:

  • Amphoteric Nature: The molecule contains a basic pyridine nitrogen (and aniline amine) and an acidic sulfonamide proton (

    
    ). This allows solubility in both dilute acid (protonation) and dilute base (deprotonation), a property exploited in the primary purification step.
    
  • Isoelectric Point (pI): Solubility is lowest in the neutral to slightly acidic pH range (pH 4.0–6.0).

Common Impurities:

  • Unreacted 3-Aminopyridine: Basic starting material.

  • Sulfanilic Acid Derivatives: Hydrolysis by-products of the sulfonyl chloride.

  • Disulfonamides: Formed if the sulfonamide nitrogen reacts with a second equivalent of sulfonyl chloride.

  • Azo/Oxidation Compounds: Colored impurities resulting from the oxidation of the free aniline group (sensitive to light and air).

Primary Purification: Acid-Base Extraction (The "Swing" Method)

This method is the most efficient for removing the bulk of starting materials and non-amphoteric by-products. It relies on "swinging" the pH to selectively dissolve and then precipitate the target.

Mechanism:

  • High pH (>10): The sulfonamide deprotonates (

    
    ), becoming a water-soluble sodium salt. Non-acidic impurities (like disulfonamides or neutral organics) may remain insoluble.
    
  • Low pH (<2): The pyridine and aniline nitrogens protonate, forming water-soluble salts.

  • Target pH (4–6): The molecule exists as a neutral zwitterion or non-ionic species, precipitating out of solution.

Protocol:

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of crude). Stir until the bulk of the solid dissolves.

    • Checkpoint: If a significant solid residue remains, these are likely alkali-insoluble impurities (e.g., disulfonamides).

  • Filtration: Filter the alkaline solution through a sintered glass funnel or Celite pad to remove insoluble particulates.

  • Decolorization (Critical): Transfer the filtrate to a flask. Add Activated Charcoal (5-10% w/w relative to crude mass). Stir for 30 minutes at room temperature. Filter again to remove charcoal.

    • Why: The aniline moiety oxidizes easily. Charcoal removes these colored impurities.

  • Precipitation: Slowly add 1M Acetic Acid (or dilute HCl) to the filtrate with vigorous stirring. Monitor pH with a meter or paper.

    • Target: Adjust pH to 5.0 – 6.0 .

    • Observation: A thick white to off-white precipitate should form.

  • Collection: Cool the mixture in an ice bath for 1 hour to maximize yield. Filter the solid and wash with cold water (3x) to remove inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Secondary Purification: Recrystallization

For pharmaceutical-grade purity (>99%), recrystallization is required to remove trace isomers and trapped salts.

Solvent Selection:

  • Option A (Standard): Ethanol/Water (1:1 to 2:1 ratio). Sulfonamides often show preferential solvation in ethanol-rich mixtures.

  • Option B (High Recovery): 90% Acetone.[1][2] (Sulfapyridine isomers are soluble in hot acetone but poorly soluble in cold).

Protocol (Ethanol/Water):

  • Reflux: Place the dried solid from the Acid-Base step in a round-bottom flask. Add 95% Ethanol (approx. 10-15 mL/g). Heat to reflux.

  • Solubilization: If the solid does not dissolve completely, slowly add hot water through the condenser until the solution becomes clear (or only trace impurities remain).

  • Hot Filtration: If insoluble particles persist at boiling, filter the hot solution rapidly through a pre-warmed funnel.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Rapid cooling traps impurities.

  • Final Cooling: Once at room temperature, place in an ice bath (0-4°C) for 2 hours.

  • Harvest: Filter the crystals. Wash with a small volume of ice-cold 50% Ethanol.

Visualization of Workflows

Figure 1: Acid-Base Purification Logic

AcidBaseExtraction Start Crude Reaction Mixture (Target + Impurities) Step1 Suspend in 1M NaOH (pH > 10) Start->Step1 Step2 Filtration Step1->Step2 Residue1 Solid Residue: Alkali-Insoluble Impurities (Disulfonamides) Step2->Residue1 Discard Filtrate1 Filtrate: Sodium Salt of Target (Soluble) Step2->Filtrate1 Keep Step3 Add Activated Charcoal & Filter Filtrate1->Step3 Step4 Acidify with 1M Acetic Acid to pH 5.0 - 6.0 Step3->Step4 Step5 Precipitation of Target Step4->Step5 Filtrate2 Filtrate: Salts & Soluble Amines Step5->Filtrate2 Discard Supernatant

Caption: Logical flow for the selective acid-base extraction of amphoteric sulfonamides.

Figure 2: Recrystallization Process

Recrystallization Crude Precipitated Solid (from Acid-Base) Solvent Add Hot Ethanol Crude->Solvent Check Dissolved? Solvent->Check AddWater Add Hot Water (Dropwise) Check->AddWater No Cool Slow Cooling (RT -> 4°C) Check->Cool Yes AddWater->Check Filter Vacuum Filtration Cool->Filter Final Pure Crystals (>99%) Filter->Final

Caption: Step-by-step decision matrix for the recrystallization of sulfapyridine isomers.

High-Purity Option: Flash Chromatography

If the acid-base and recrystallization steps fail to achieve >99.5% purity (required for analytical standards), use flash chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).

    • Gradient: Start with 100% DCM, gradually increasing MeOH to 5% or 10%.

  • Loading: Dissolve the crude in a minimum amount of MeOH/DCM, adsorb onto silica, and dry-load the column to prevent band broadening.

  • Detection: UV at 254 nm (aromatic rings).

Quality Control & Troubleshooting

QC Parameters:

  • Melting Point: 191–193°C (Literature value for sulfapyridine isomer; verify specific isomer value as it may vary slightly). Sharp range (<2°C) indicates purity.

  • HPLC: C18 Column, Water/Acetonitrile gradient with 0.1% Formic Acid. Purity should be >98% by area.

  • 1H NMR: Diagnostic peaks:

    • 
       8.0–8.5 ppm (Pyridine protons).
      
    • 
       7.5–7.8 ppm (Benzene ring AA'BB' system).
      
    • 
       6.0–6.5 ppm (Aniline 
      
      
      
      , broad exchangeable).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield pH not optimized during precipitation.Adjust pH carefully to 5.0–6.0. If too acidic (<3), the pyridine ring protonates and redissolves.
Colored Product Oxidation of amino group.Repeat charcoal treatment; ensure minimal light exposure; use fresh aniline precursors.
Oiling Out Cooling too fast during recrystallization.Re-heat to dissolve, add slightly more solvent, and cool very slowly. Seed with a pure crystal if available.[3]
Insoluble Matter Disulfonamide formation.These are insoluble in base (if no acidic H remains) or very insoluble in organic solvents. Filter them out during the hot filtration step.

References

  • Delgado, D. R., et al. (2016).[4] Further Numerical Analyses on the Solubility of Sulfapyridine in Ethanol + Water Mixtures. Pharmaceutical Sciences, 22, 143-152. Retrieved February 1, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved February 1, 2026, from [Link]

  • Winterbottom, R. (1940).[1] Sulfanilylaminopyridines. Journal of the American Chemical Society, 62(1), 160–162.[1][2] (Foundational synthesis and crystallization data).

Sources

Technical Notes & Optimization

Troubleshooting

Common issues with 4-amino-N-pyridin-3-ylbenzenesulfonamide stability in solution

Topic: Stability & Solubility Optimization in Solution Status: Active | Ticket Type: Technical Guide | Audience: R&D Professionals Introduction: The "Amphoteric Trap" Welcome to the technical support portal. You are like...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Solubility Optimization in Solution

Status: Active | Ticket Type: Technical Guide | Audience: R&D Professionals

Introduction: The "Amphoteric Trap"

Welcome to the technical support portal. You are likely here because you are experiencing precipitation, discoloration, or inconsistent assay results with 4-amino-N-pyridin-3-ylbenzenesulfonamide (commonly known as Sulfapyridine ).

As a Senior Application Scientist, I often see researchers treat this molecule like a standard small molecule, only to face "crashing out" in PBS or unexpected degradation. The root cause usually lies in its amphoteric nature and oxidative susceptibility .[1] This molecule possesses both a basic pyridine nitrogen, a basic aniline amine, and an acidic sulfonamide proton, creating a complex solubility profile dependent entirely on pH.[1]

This guide moves beyond generic advice to provide the specific physicochemical causality you need to stabilize your experiments.

Module 1: The "Cloudy Solution" (Solubility & Precipitation)

The Issue: "I prepared a stock in DMSO, but when I diluted it into PBS (pH 7.4), the solution turned cloudy immediately."

The Science (Causality): This is the classic "Isoelectric Trap." 4-amino-N-pyridin-3-ylbenzenesulfonamide has two critical pKa values:

  • pKa₁ ≈ 2.8 (Protonation of the aniline/pyridine nitrogen).[1]

  • pKa₂ ≈ 8.4 (Deprotonation of the sulfonamide nitrogen).[1]

Between pH 3 and pH 8, the molecule exists largely in its neutral (non-ionized) form, which exhibits the lowest water solubility (approx. 270 mg/L or ~1 mM).[1] In standard biological buffers (pH 7.4), you are operating dangerously close to this solubility floor.[1]

Troubleshooting Protocol: The "Step-Down" Dilution Do not dilute directly from 100% DMSO to aqueous buffer if your final concentration exceeds 100 µM.[1]

  • Prepare High-Concentration Stock: Dissolve 40 mg/mL (approx. 160 mM) in anhydrous DMSO. Vortex or sonicate at 37°C if necessary.[1]

  • Intermediate Dilution (The Critical Step): If your assay tolerates it, create a 10x intermediate in a solvent mixture (e.g., 50% DMSO / 50% Water) before the final spike into media.[1] This prevents the "shock" precipitation that occurs when a hydrophobic droplet hits a wall of water.[1]

  • pH Adjustment (If permissible): If your experimental design allows, adjusting the buffer pH to >9.0 (forming the soluble salt) significantly increases solubility, though this is rarely viable for cell culture.[1]

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Dilution into Aqueous Buffer CheckConc Is Target Conc > 250 µg/mL? Start->CheckConc CheckPH Is Buffer pH 3.0 - 8.0? CheckConc->CheckPH Yes Safe Stable Solution CheckConc->Safe No (<250 µg/mL) RiskHigh CRITICAL RISK: Precipitation Likely CheckPH->RiskHigh Yes (Neutral pH) CheckPH->Safe No (pH <3 or >8.5) Mitigation Action: Use Co-solvent (PEG300 or Cyclodextrin) RiskHigh->Mitigation Troubleshoot

Figure 1: Decision matrix for predicting precipitation risks based on concentration and pH environment.

Module 2: The "Yellowing" (Chemical Stability & Oxidation)

The Issue: "My clear stock solution turned yellow/brown after one week at 4°C."

The Science (Causality): The discoloration is due to the oxidation of the primary aromatic amine (aniline group) .[1]

  • Mechanism: In the presence of dissolved oxygen and light, the aniline group undergoes radical oxidation, forming hydroxylamines, which eventually polymerize into colored azo/azoxy compounds.[1]

  • Impact: While the color change is dramatic, it often represents only a small percentage of chemical degradation (<2%), but these oxidation products can be cytotoxic, creating artifacts in cell viability assays.[1]

Self-Validating Storage Protocol:

  • Solvent Choice: Use Anhydrous DMSO (stored over molecular sieves).[1] Water in DMSO accelerates proton transfer and oxidation.[1]

  • De-gassing: Before preparing the stock, bubble nitrogen or argon gas through the DMSO for 5 minutes to displace dissolved oxygen.[1]

  • Container: Use amber glass vials with PTFE-lined caps. Avoid polystyrene (PS) tubes for long-term storage as DMSO leaches plasticizers.[1]

  • Verification: Measure Absorbance at 450 nm. A pristine solution should have near-zero absorbance.[1] An increase >0.05 OD indicates early-stage oxidation.[1]

Module 3: Photostability

The Issue: "I left the aliquots on the benchtop for 4 hours, and the HPLC purity dropped."

The Science (Causality): Sulfonamides are well-documented photosensitizers.[1] Upon exposure to UV or intense visible light, the Sulfonamide (S-N) bond can cleave (desulfonation), or the molecule can undergo rearrangement.[1] This is often catalyzed by trace metal ions in buffers.[1]

Visualization: Degradation Pathways

DegradationPathways Parent 4-amino-N-pyridin-3-yl... (Intact Molecule) Oxidation Oxidation (Dissolved O2) Parent->Oxidation Air Exposure Photolysis Photolysis (UV Light) Parent->Photolysis hν (Light) Prod_Azo Azo Dimers (Yellow/Brown Color) Oxidation->Prod_Azo Polymerization Prod_Cleave S-N Bond Cleavage (Desulfonation) Photolysis->Prod_Cleave Radical Mechanism

Figure 2: Primary degradation pathways leading to discoloration (oxidation) and loss of potency (photolysis).

Summary of Physicochemical Properties
PropertyValue / CharacteristicImplication for Research
Molecular Weight 249.29 g/mol --
pKa Values ~2.8 (Amine), ~8.4 (Sulfonamide)Lowest solubility at pH 3.0–7.[1][2]0.
Water Solubility ~270 mg/L (pH 7, 20°C)Poor. Requires organic co-solvent for high doses.[1]
DMSO Solubility Up to ~40 mg/mLIdeal for stock solutions.[1]
LogP ~0.35Moderately lipophilic; crosses membranes easily.[1]
Light Sensitivity HighStrictly protect from light (Amber vials).[1]
Frequently Asked Questions (FAQ)

Q: Can I autoclave the solution? A: No. While the sulfonamide bond has some thermal stability, autoclaving (121°C) often induces hydrolysis and oxidation, especially in the presence of metal ions found in autoclave steam.[1] Always use 0.22 µm PTFE or Nylon syringe filters for sterilization.[1]

Q: Why do my results vary between batches of stock solution? A: Hygroscopicity of DMSO. If your DMSO stock is old and has absorbed water from the air, the solubility of the compound decreases, and the rate of oxidation increases.[1] Always use fresh, anhydrous DMSO for critical stock preparations.[1]

Q: Can I use Ethanol instead of DMSO? A: Only for low concentrations. The solubility in ethanol is significantly lower (~0.22%) compared to DMSO.[1] If you must avoid DMSO, consider Acetone (1.5% solubility) for initial solubilization, followed by rapid dilution, though acetone is toxic to many cell lines.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine.[1] Retrieved from [Link][1]

  • DrugBank Online. Sulfapyridine: Chemical Properties and Pharmacology.[1] Retrieved from [Link][1]

  • Boreen, A. L., et al. (2004). Photodegradation of sulfonamides in aqueous solution.[1] Environmental Science & Technology.[1][3] (Context: Mechanism of S-N bond cleavage under UV irradiation).

  • NIST Chemistry WebBook. Sulfapyridine Solubility Data.[1] Retrieved from [Link][1]

Sources

Optimization

How to avoid degradation of 4-amino-N-pyridin-3-ylbenzenesulfonamide during storage

Welcome to the dedicated technical support center for 4-amino-N-pyridin-3-ylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-amino-N-pyridin-3-ylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper storage and handling of this compound to ensure its stability and integrity throughout your experiments. This guide is structured in a question-and-answer format to directly address potential issues and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-amino-N-pyridin-3-ylbenzenesulfonamide during storage?

A1: The primary factors contributing to the degradation of 4-amino-N-pyridin-3-ylbenzenesulfonamide are exposure to light (photodegradation), acidic conditions (hydrolysis), and elevated temperatures. The aromatic amine and sulfonamide functional groups in the molecule are susceptible to specific degradation pathways under these conditions. Most sulfonamides are known to slowly darken upon exposure to light, indicating photochemical instability[1]. While generally stable hydrolytically under neutral and basic conditions, sulfonamides can undergo hydrolysis in acidic environments[2][3]. Additionally, related compounds are noted to be heat-sensitive, suggesting that thermal degradation is also a concern.

Q2: What are the recommended storage conditions for solid 4-amino-N-pyridin-3-ylbenzenesulfonamide?

A2: To ensure the long-term stability of solid 4-amino-N-pyridin-3-ylbenzenesulfonamide, it is recommended to store the compound under the following conditions:

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C.A related sulfonamide is noted to be "heat sensitive," and general best practices for pharmaceutical APIs often involve refrigerated storage to minimize thermal degradation[4].
Light Store in a light-resistant container.Sulfonamides are generally susceptible to photodegradation, which can be mitigated by using amber vials or storing the container in the dark[1].
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The aromatic amine moiety is susceptible to oxidation. An inert atmosphere will displace oxygen and prevent oxidative degradation.
Humidity Store in a tightly sealed container in a dry environment.Moisture can facilitate hydrolytic degradation, especially if acidic impurities are present.
Q3: I've noticed a change in the color of my solid sample over time. What could be the cause?

A3: A change in color, typically a darkening or yellowing of the powder, is a common indicator of degradation for compounds containing an aromatic amine, such as 4-amino-N-pyridin-3-ylbenzenesulfonamide. This is often due to oxidation or photodegradation. Exposure to light and/or air can lead to the formation of colored impurities. If you observe a color change, it is crucial to re-analyze the purity of your sample before use.

Troubleshooting Guide: Degradation During Experiments

Problem: I am observing unexpected peaks in my HPLC analysis after dissolving the compound.
  • Possible Cause 1: Degradation in Solution. 4-amino-N-pyridin-3-ylbenzenesulfonamide may be unstable in your chosen solvent system, especially if it is acidic. Sulfonamides are known to be more susceptible to hydrolysis under acidic conditions[2][3]. A forced degradation study on the closely related isomer, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), showed significant degradation in 0.1 M hydrochloric acid[1].

    • Solution:

      • pH Control: Whenever possible, prepare solutions in neutral or slightly basic buffers (pH 7-9). Avoid prolonged storage in acidic media.

      • Fresh Preparations: Prepare solutions fresh for each experiment and use them promptly.

      • Solvent Selection: If possible, use aprotic solvents for stock solutions that will be stored for any length of time.

  • Possible Cause 2: Photodegradation. If your experimental setup involves exposure to ambient or UV light, the compound may be degrading. The aforementioned study on sulfapyridine also demonstrated significant degradation under photolytic conditions[1].

    • Solution:

      • Light Protection: Conduct experimental steps in a fume hood with the sash down or use amber-colored labware to minimize light exposure.

      • Foil Wrapping: Wrap flasks and vials containing the compound in aluminum foil.

Problem: My experimental results are inconsistent, suggesting a change in the concentration of the active compound.
  • Possible Cause: Adsorption to container surfaces. While less common for small molecules, adsorption to glass or plastic surfaces can occur, especially at low concentrations.

    • Solution:

      • Silanized Glassware: For very sensitive experiments at low concentrations, consider using silanized glassware to minimize surface adsorption.

      • Material Compatibility: Ensure that the container material (e.g., polypropylene, borosilicate glass) is compatible with your compound and solvents.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally degrade 4-amino-N-pyridin-3-ylbenzenesulfonamide under various stress conditions. The resulting samples can be analyzed by a stability-indicating HPLC method to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 4-amino-N-pyridin-3-ylbenzenesulfonamide at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Then, dissolve in the solvent to the stock solution concentration.

  • Photodegradation: Expose the solid compound to a UV lamp (254 nm) for 24 hours. Then, dissolve in the solvent to the stock solution concentration.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify the new peaks, which represent the degradation products.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for the separation of 4-amino-N-pyridin-3-ylbenzenesulfonamide from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of 4-amino-N-pyridin-3-ylbenzenesulfonamide based on the known reactivity of sulfonamides and aromatic amines.

cluster_hydrolysis Hydrolytic Degradation (Acidic) Parent 4-amino-N-pyridin-3-ylbenzenesulfonamide Hydrolysis_Product_1 4-aminobenzenesulfonic acid Parent->Hydrolysis_Product_1 S-N bond cleavage Hydrolysis_Product_2 3-aminopyridine Parent->Hydrolysis_Product_2 S-N bond cleavage

Caption: Acid-catalyzed hydrolysis of the sulfonamide bond.

cluster_oxidation Oxidative Degradation Parent 4-amino-N-pyridin-3-ylbenzenesulfonamide Oxidation_Product N-hydroxylated and/or ring-hydroxylated derivatives Parent->Oxidation_Product Oxidation of aromatic amine

Caption: Oxidation of the aromatic amine moiety.

cluster_photodegradation Photodegradation Parent 4-amino-N-pyridin-3-ylbenzenesulfonamide Photo_Product_1 Cleavage products Parent->Photo_Product_1 UV exposure Photo_Product_2 Polymerized products Parent->Photo_Product_2 UV exposure

Caption: Potential outcomes of photodegradation.

References

  • PubChem. (n.d.). 4-amino-N-pyridin-3-ylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]

  • Bajkacz, S., & Felis, E. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research, 30(56), 118849–118863. [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264–271. [Link]

  • Jain, D., & Basniwal, P. K. (2013). High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. Journal of Chromatographic Science, 51(9), 848–857. [Link]

  • Suanfarma. (n.d.). Pharmaceutical APIs Storage: Ensuring Quality and Compliance. Retrieved February 1, 2026, from [Link]

  • Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 417-418, 142-150. [Link]

  • Drugs.com. (2023). Sulfonamides General Statement Monograph for Professionals. Retrieved February 1, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 4-amino-N-pyridin-3-ylbenzenesulfonamide

Executive Summary You are encountering solubility issues with 4-amino-N-pyridin-3-ylbenzenesulfonamide (CAS: 599-81-5). While structurally similar to the antibiotic Sulfapyridine (the 2-pyridyl isomer), this specific 3-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility issues with 4-amino-N-pyridin-3-ylbenzenesulfonamide (CAS: 599-81-5). While structurally similar to the antibiotic Sulfapyridine (the 2-pyridyl isomer), this specific 3-pyridyl isomer shares the class-wide characteristic of poor aqueous solubility at physiological pH (7.4).[1]

This guide provides three validated workflows to solubilize this compound based on your end-use application.

Module 1: Physicochemical Root Cause Analysis

To solve the solubility problem, we must understand the "why."[2] This molecule is an amphoteric sulfonamide .[2] Its solubility profile is U-shaped relative to pH.[2]

  • The Problem (pH 7.4): At neutral pH, the molecule exists primarily in its unionized form. The planar aromatic rings (benzene and pyridine) facilitate strong

    
    -
    
    
    
    stacking in the crystal lattice, resisting dissolution in water.[1]
  • Acidic pKa (~2.0 - 3.0): The aniline nitrogen protonates at very low pH, increasing solubility.[1][2]

  • Basic pKa (~8.4): The sulfonamide nitrogen deprotonates at high pH, forming a highly soluble anion.

Key Takeaway: You cannot dissolve this molecule at high concentrations in pure water or PBS (pH 7.[1][2]4) without modification. You must use pH manipulation , cosolvents , or complexation .[2]

Decision Matrix: Select Your Workflow

SolubilityWorkflow Start Start: Select Application InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo DMSO Method A: DMSO Stock (High Conc, Dilute <0.5%) InVitro->DMSO Standard Salt Method B: pH Adjustment (In Situ Sodium Salt) InVivo->Salt High Dose/IV Cyclo Method C: Complexation (HP-beta-Cyclodextrin) InVivo->Cyclo Sensitive Models/IP Check Visual Inspection (Turbidity Test) DMSO->Check Check for Precipitation Salt->Check Cyclo->Check

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Module 2: Technical Protocols

Method A: The Cosolvent System (In Vitro Standard)

Best for: High-throughput screening, cell assays where <0.5% DMSO is tolerated.[1]

The "Crash-Out" Risk: The most common user error is diluting a high-concentration DMSO stock directly into a cold, saline-rich buffer.[1][2] This causes immediate precipitation.[2]

Protocol:

  • Primary Stock: Dissolve powder in anhydrous DMSO to 25 mg/mL (approx 100 mM). Sonicate for 5 minutes.

    • Note: If the solution is yellow/brown, this is normal for sulfonamides; ensure no visible particles remain.[2]

  • Intermediate Dilution (The Critical Step):

    • Do NOT pipette DMSO stock directly into the cell media well.[2]

    • Prepare a 10x working solution in culture media without serum first.[2] Vortex immediately.

  • Final Application: Add the 10x solution to your cells.

    • Target: Final DMSO concentration should be

      
      .[2][3]
      
Method B: pH Adjustment (In Situ Salt Formation)

Best for: In vivo IV/IP injection where organic solvents (DMSO) must be minimized.[1]

Sulfonamides form stable, soluble salts with strong bases.[2] We will generate the sodium salt of your compound in situ.

Protocol:

  • Weigh the target amount of 4-amino-N-pyridin-3-ylbenzenesulfonamide.[1][2]

  • Add 0.1 N NaOH (Sodium Hydroxide) dropwise.[1][2]

    • Stoichiometry: You need a 1:1 molar ratio of NaOH to Drug.[2]

    • Calculation: For 10 mg of drug (MW ~249.3 g/mol ), use approx 40 µL of 1.0 N NaOH, then dilute.

  • Vortex until the solution is clear.[2] The pH will be high (>10).[2]

  • Back-titration (Careful): Slowly add 0.1 N HCl or PBS to lower the pH towards 8.0–8.5.

    • Warning: If you hit pH 7.4, the drug may precipitate.[2] Keep the pH slightly basic (pH 8.0) for stability.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[2]

Method C: Cyclodextrin Complexation (The "Universal" Fix)

Best for: Sensitive biological models where high pH and DMSO are toxic.[1]

Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex, shielding the hydrophobic rings from water.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  vehicle in sterile water or saline.[1][2]
    
  • Add the drug powder to the vehicle.[2]

  • Sonicate and Heat: Sonicate at 40°C for 20–30 minutes.

  • Equilibration: Agitate (shake) at room temperature for 2–4 hours.

  • Filtration: Filter the resulting solution (0.22 µm).

    • Expected Solubility: This usually boosts solubility to 2–5 mg/mL at neutral pH.[2]

Module 3: Troubleshooting & FAQs

Q1: My solution was clear in DMSO, but turned cloudy when I added it to PBS. Why?

A: You experienced "solvent shock."[1][2] The solubility of this sulfonamide drops logarithmically as the water fraction increases.[2]

  • Fix: Use the "Step-Down" method . Dilute your DMSO stock into pure PEG400 first, then dilute the PEG400 mix into PBS. The PEG acts as a bridge to prevent rapid crystallization.[2]

Q2: Can I autoclave the stock solution?

A: No. Sulfonamides are thermally stable as powders but can degrade (hydrolysis of the amide bond) under autoclave conditions (121°C, high pressure).[1]

  • Fix: Use sterile filtration (0.22 µm PES or PVDF membranes).[1][2]

Q3: Is the 3-isomer (pyridin-3-yl) different from standard Sulfapyridine (pyridin-2-yl)?

A: Yes. While they are isomers with the same molecular weight (249.29 g/mol ), the position of the nitrogen on the pyridine ring affects the pKa slightly.[2]

  • Implication: The 3-isomer may be slightly less soluble than the 2-isomer due to differences in crystal lattice energy.[1][2] However, the solubilization protocols (NaOH or Cyclodextrins) apply equally to both.[2]

Q4: What is the recommended vehicle for IP injection in mice?

A: Avoid 100% DMSO.[2] A standard, well-tolerated formulation for sulfonamides is:

  • 5% DMSO (Pre-dissolve drug here)[1]

  • 40% PEG300

  • 5% Tween 80 [4]

  • 50% Saline [1]

  • Order of Addition: Add DMSO

    
     PEG 
    
    
    
    Tween
    
    
    Saline.[2][4] Vortex between each step.[2]

Summary Data Table

ParameterValue / CharacteristicNotes
CAS Number 599-81-53-pyridyl isomer (Meta)
MW 249.29 g/mol
Water Solubility < 0.3 mg/mL (pH 7.[1][2]4)Poor
DMSO Solubility ~25 mg/mLExcellent
pKa (Acidic) ~8.4Sulfonamide NH group
Preferred Stock DMSO (Anhydrous)Store at -20°C

References

  • PubChem. 4-amino-N-pyridin-3-ylbenzenesulfonamide (Compound Summary). National Library of Medicine.[2] [Link][1]

  • DrugBank. Sulfapyridine (Physicochemical Properties). (Reference for general sulfonamide class solubility behavior). [Link][1]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2] (Validation for Method C). [Link]

  • Yalkowsky, S. H., et al. (2010).[2] Handbook of Aqueous Solubility Data. CRC Press.[2] (Source for sulfonamide solubility vs pH data).

Sources

Optimization

Optimizing dosage of 4-amino-N-pyridin-3-ylbenzenesulfonamide for cell-based assays

Technical Support Center: Optimization of 4-amino-N-pyridin-3-ylbenzenesulfonamide (Sulfapyridine) Introduction: Defining the Molecule & Context Subject: 4-amino-N-pyridin-3-ylbenzenesulfonamide Common Name: Sulfapyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 4-amino-N-pyridin-3-ylbenzenesulfonamide (Sulfapyridine)

Introduction: Defining the Molecule & Context

Subject: 4-amino-N-pyridin-3-ylbenzenesulfonamide Common Name: Sulfapyridine PubChem CID: 4778157 Primary Mechanism: Competitive inhibitor of dihydropteroate synthase (DHPS).

Executive Summary: You are likely working with this compound in one of two contexts:

  • Antimicrobial Efficacy: Targeting folate synthesis in bacteria (E. coli, S. aureus).

  • Mammalian ADME-Tox: Using it as a probe substrate for N-acetyltransferase 2 (NAT2) activity or investigating its anti-inflammatory properties (ROS scavenging) in neutrophil/mast cell models.

Crucial Distinction: Mammalian cells lack DHPS (we scavenge folate from the environment). Therefore, if you are treating HEK293 or HepG2 cells and expecting rapid cell death at antibacterial concentrations (1–50 µM), your assay will fail. In mammalian culture, this compound is relatively non-toxic until it reaches high concentrations (>200 µM), where secondary oxidative stress mechanisms take over.

Module 1: Solubilization & Stability (The "Crash" Prevention)

The Problem: Sulfapyridine has poor aqueous solubility (~290 mg/L at 25°C) and is pH-dependent (pKa ~8.4). Direct addition of powder to cell culture media (pH 7.4) invariably leads to micro-precipitation, which scatters light in optical assays and causes inconsistent dosing.

The Protocol: "The Solvent Sandwich" Do not attempt to dissolve directly in media. Use the following DMSO-stepdown method to ensure a stable colloidal suspension or true solution.

  • Primary Stock: Dissolve powder in 100% anhydrous DMSO to 50 mM . Vortex vigorously.

  • Visual Check: Ensure no crystal refraction is visible.

  • Intermediate Step (Critical): Do not pipet 50 mM stock directly into 10 mL of media. The "shock" dilution often causes crashing.

    • Dilute the stock 1:10 in PBS or serum-free media to create a 5 mM working solution .

    • Note: This solution may be cloudy. This is acceptable if it clears upon final dilution.

  • Final Dosing: Add the working solution to your cell culture well to achieve the target concentration (e.g., 100 µM).

    • Final DMSO Concentration: Must remain < 0.5% (v/v) to avoid solvent toxicity masking your data.

Visualization: Solubility Decision Tree

SolubilityWorkflow cluster_warn Warning Zone Start Start: Sulfapyridine Powder Solvent Dissolve in 100% DMSO (Target: 50 mM) Start->Solvent Check Visual Inspection: Clear? Solvent->Check Sonicate Sonicate at 37°C (10 mins) Check->Sonicate No (Crystals) Dilution Intermediate Dilution (1:10 in PBS) Check->Dilution Yes Sonicate->Check Final Final Assay Well (Max 0.5% DMSO) Dilution->Final Precip Direct addition to Media = PRECIPITATION

Caption: Step-wise solubilization workflow to prevent compound precipitation in aqueous cell culture media.

Module 2: Dosage Strategy & Therapeutic Window

The Challenge: Defining the "relevant" dose depends entirely on your biological system.

Comparative Dosage Table

ApplicationTarget SystemTypical Dosage RangeKey Readout
Antibacterial E. coli / S. aureus1 – 50 µM OD600 (Growth Inhibition)
Metabolism Probe HepG2 / Primary Hepatocytes10 – 100 µM HPLC (Acetyl-SP / SP ratio)
ROS Scavenging Neutrophils / Mast Cells50 – 200 µM DCFDA Fluorescence / Histamine Release
Cytotoxicity (Tox) Mammalian Lines (HeLa, MCF7)> 200 µM MTT / CellTiter-Glo

Senior Scientist Insight: If you are running a mammalian cytotoxicity assay (e.g., MTT) and see an IC50 of 250 µM , this is normal. Do not push the dose to 1 mM to "force" a curve; you will likely encounter solubility limits before biological efficacy, leading to false positives due to crystal formation on the cell monolayer.

  • HepG2 IC50: ~245 µM[1]

  • Normal Liver (THLE-2) IC50: >4000 µM (Essentially non-toxic)[1]

Module 3: The NAT2 Acetylation Assay (Metabolic Probe)

Context: Sulfapyridine is the gold-standard probe for determining N-acetyltransferase 2 (NAT2) phenotype (Slow vs. Fast Acetylators). This is critical in pharmacogenomics.

Mechanism: Sulfapyridine (SP) + Acetyl-CoA


 N-acetylsulfapyridine (Ac-SP)

Experimental Protocol:

  • Cell Seeding: Seed HepG2 or primary hepatocytes at 20,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Treat cells with 50 µM Sulfapyridine for 24 hours.

  • Supernatant Collection: Collect 100 µL of media.

  • Extraction: Add 100 µL Acetonitrile (cold) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.

  • Analysis: Inject supernatant into HPLC/LC-MS.

    • Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).

    • Detection: UV at 254 nm or MS (m/z 250.06 -> 92.05).

  • Calculation: Acetylation Ratio = [Ac-SP] / ([SP] + [Ac-SP]).

Visualization: The NAT2 Pathway

NAT2_Pathway cluster_genetics Genotype Impact Substrate Sulfapyridine (Substrate) Enzyme NAT2 Enzyme (Polymorphic) Substrate->Enzyme Cofactor Acetyl-CoA Cofactor->Enzyme Product N-acetylsulfapyridine (Metabolite) Enzyme->Product Acetylation Slow Slow Acetylator (High Toxicity Risk) Fast Fast Acetylator (Low Efficacy Risk)

Caption: Metabolic pathway of Sulfapyridine via NAT2. The rate of this conversion defines the "Acetylator Status" of the cell line or patient.

Troubleshooting & FAQs

Q1: I see needle-like structures in my wells after 2 hours. Is this apoptosis? A: No, this is likely crystal precipitation .

  • Cause: Your final concentration is too high (>200 µM) or your DMSO mixing was insufficient.

  • Fix: Warm your media to 37°C before adding the compound. Check the wells under a microscope immediately after dosing. If crystals are present at T=0, your data is invalid.

Q2: My HeLa cells are not dying even at 100 µM. Is the drug inactive? A: The drug is active, but your target is missing. HeLa cells do not rely on DHPS for folate. Unless you are studying off-target effects or oxidative stress, you should not expect significant cell death below 200 µM.

Q3: I am getting high background in my fluorescence assay. A: Sulfonamides can have intrinsic fluorescence or quench certain fluorophores.

  • Fix: Always include a "Compound Only" control (Media + Drug, No Cells) to subtract background fluorescence.

Q4: Can I use this to inhibit P-gp (MDR1)? A: Sulfapyridine is a substrate for BCRP and P-gp, but a weak inhibitor. If you need to block P-gp, use a specific inhibitor like Verapamil or Zosuquidar. Using Sulfapyridine for this purpose requires very high doses that may confound results.

References

  • PubChem. 4-amino-N-pyridin-3-ylbenzenesulfonamide (Sulfapyridine) Compound Summary. National Library of Medicine. Link

  • Cayman Chemical. Sulfapyridine Product Information & Biological Activity.Link

  • MDPI (Pharmaceuticals). Sulfadiazine Exerts Potential Anticancer Effect in HepG2 Cells. (Comparative cytotoxicity data for sulfonamides). Link

  • ResearchGate. Discussions on DMSO Solubility and Cell Culture Optimization.Link

Sources

Troubleshooting

Troubleshooting inconsistent results in assays with 4-amino-N-pyridin-3-ylbenzenesulfonamide

Status: Operational Ticket Focus: Troubleshooting Inconsistent Assay Results Assigned Specialist: Senior Application Scientist Overview Welcome to the technical support hub for 4-amino-N-pyridin-3-ylbenzenesulfonamide (c...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting Inconsistent Assay Results Assigned Specialist: Senior Application Scientist

Overview

Welcome to the technical support hub for 4-amino-N-pyridin-3-ylbenzenesulfonamide (commonly known as Sulfapyridine ). This sulfonamide antibiotic presents unique challenges in both biological and analytical assays due to its amphoteric nature, specific pKa profile, and competitive mechanism of action.

This guide addresses the root causes of experimental variability, moving beyond simple "user error" to explain the physicochemical and mechanistic causality behind inconsistent data.

Part 1: The Core Variables (Root Cause Analysis)

Before troubleshooting specific assays, verify these three fundamental variables. 80% of reported inconsistencies stem from these factors.

1. Solubility & pH Dependence

Sulfapyridine is amphoteric. Its solubility is strictly pH-dependent, driven by its two ionizable groups: the aniline amine (pKa ~2.8) and the sulfonamide nitrogen (pKa ~8.4).[1][2][3]

  • The Trap: At physiological pH (7.2–7.4), the molecule is largely uncharged and reaches its minimum solubility (<0.2 mg/mL).

  • The Fix: Stock solutions must be prepared in vehicles that ensure ionization or complete solvation (DMSO) before dilution into aqueous media.

2. Photostability

The aniline moiety is susceptible to photo-oxidation.

  • Symptom: Stock solutions turn yellow/brown over time; loss of potency in MIC assays.

  • The Fix: All stocks must be prepared in amber glass and stored in the dark.

3. Media Antagonism (The "Rescue" Effect)

In biological assays, inconsistent potency (MIC shifts) is often due to the presence of Para-aminobenzoic acid (PABA) or Thymidine in the culture media.

  • Mechanism: Sulfapyridine competitively inhibits Dihydropteroate Synthase (DHPS).[3][4] Excess PABA outcompetes the drug. Thymidine allows the bacteria to bypass the folate blockade entirely.

Part 2: Troubleshooting Decision Tree

Use this logic flow to identify the source of your inconsistency.

TroubleshootingFlow Start Start: Identify Inconsistency IssueType What is the primary issue? Start->IssueType Precipitation Precipitation / Low Concentration IssueType->Precipitation Visual Solids BioVar Variable MIC / Cell Potency IssueType->BioVar Biological Data AnaVar Inconsistent LC-MS / Quantitation IssueType->AnaVar Analytical Data SolubilityCheck Check pH vs. pKa (8.4) Verify DMSO % Precipitation->SolubilityCheck MediaCheck Check Media for PABA/Thymidine BioVar->MediaCheck MatrixCheck Check Matrix Effects (Ion Suppression) AnaVar->MatrixCheck

Figure 1: Diagnostic workflow for isolating the source of experimental error.

Part 3: Issue-Specific Troubleshooting Guides
Issue A: "My MIC values fluctuate between replicates."

Diagnosis: Media Interference (Competitive Antagonism). Sulfapyridine acts by mimicking PABA. If your culture media (e.g., standard LB broth) contains high levels of PABA or thymidine, the bacteria will utilize these substrates, effectively "ignoring" the drug.

The Mechanistic Pathway:

FolatePathway PABA PABA (Native Substrate) DHPS Enzyme: DHPS (Target) PABA->DHPS Normal Binding Sulfapyridine Sulfapyridine (Inhibitor) Sulfapyridine->DHPS Competitive Inhibition Folate Dihydrofolate DHPS->Folate DNA DNA Synthesis (Bacterial Growth) Folate->DNA Thymidine Exogenous Thymidine Thymidine->DNA Bypass Pathway (Rescue)

Figure 2: The Folate Biosynthesis pathway showing the competitive inhibition by Sulfapyridine and the "bypass" effect of Thymidine.

Corrective Protocol:

  • Switch Media: Use Mueller-Hinton Broth (MHB) or minimal media specifically formulated to be low in thymidine and PABA.

  • Supplementation: If using defined media, ensure PABA is absent or kept constant across all replicates.

  • Lysed Blood: If adding blood (for fastidious organisms), use lysed horse blood, which contains thymidine phosphorylase (an enzyme that removes thymidine), preventing false resistance.

Issue B: "I see 'ghost peaks' or retention time shifts in LC-MS."

Diagnosis: Matrix Effects and pH Instability.[5] In LC-MS, Sulfapyridine is sensitive to ion suppression from biological matrices (plasma/urine). Furthermore, retention time shifts often occur if the mobile phase pH is near the pKa (8.4), causing the molecule to toggle between ionized and neutral states on the column.

Corrective Protocol:

  • Mobile Phase Optimization: Buffer your aqueous phase. Use 0.1% Formic Acid (pH ~2.7) to keep the amine protonated, or Ammonium Bicarbonate (pH 10) to keep the sulfonamide ionized. Avoid neutral pH.

  • Internal Standard: You must use an isotopically labeled internal standard (e.g., Sulfapyridine-d4). Sulfonamides are notorious for variable ionization efficiency in ESI sources.

  • Column Choice: Use a C18 column with end-capping to prevent tailing caused by the interaction of the amine with residual silanols.

Issue C: "The Bratton-Marshall assay yields lower concentrations than expected."

Diagnosis: Incomplete Hydrolysis or N4-Acetylation. The Bratton-Marshall reaction detects free primary aromatic amines. If you are analyzing biological samples, Sulfapyridine is metabolized to N4-acetylsulfapyridine, which does not react.

Corrective Protocol:

  • Hydrolysis Step: You must include an acid hydrolysis step (heating with HCl) to convert N4-acetylsulfapyridine back to the parent compound if you intend to measure "total sulfonamide."

  • Reaction Timing: Ensure the diazotization step (adding sodium nitrite) proceeds for at least 3 minutes on ice before adding the coupling reagent (NED). Premature addition results in incomplete dye formation.

Part 4: Validated Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock solution without precipitation.

ReagentVolume/MassNotes
Sulfapyridine 24.9 mgMW = 249.29 g/mol
DMSO (Anhydrous) 1.0 mLPrimary solvent.
Storage -20°CProtect from light.

Procedure:

  • Weigh 24.9 mg of Sulfapyridine into an amber glass vial.

  • Add 1.0 mL of 100% DMSO. Vortex vigorously for 30 seconds.

  • Visual Check: Solution should be clear and colorless/pale yellow.

  • Working Dilution: When diluting into aqueous buffer (PBS/Media), ensure the final DMSO concentration is <0.5% to avoid cytotoxicity. Add the stock dropwise to the vortexing media to prevent "crashing out."

Protocol 2: LC-MS/MS Quantitation Parameters

Objective: Reliable quantification in plasma.

  • Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions:

    • Quantifier: 250.1 → 156.1 (m/z)

    • Qualifier: 250.1 → 92.1 (m/z)

    • Internal Standard (d4): 254.1 → 160.1 (m/z)

Part 5: Frequently Asked Questions (FAQ)

Q: Can I autoclave Sulfapyridine in the media? A: No. Sulfonamides are heat-stable to a degree, but autoclaving (121°C) can induce degradation and Maillard reactions with media sugars. Filter-sterilize (0.22 µm) the stock solution and add it to autoclaved media after it has cooled.

Q: Why is my stock solution turning brown? A: This indicates photo-oxidation of the primary amine. If the color change is significant (dark brown), discard the stock. Slight yellowing is often acceptable but should be verified against a fresh standard.

Q: Does Sulfapyridine bind to serum proteins? A: Yes, moderately (~50%). If running assays in high-serum media (e.g., 50% human serum), the "free fraction" available to inhibit bacteria will be lower than in serum-free media. Adjust concentrations accordingly.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

  • DrugBank Online. Sulfapyridine: Pharmacology and Interactions. Retrieved from [Link]

  • Shimadzu Application News. LC-MS/MS Method for Sulfonamides. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard M07). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing the Bioavailability of 4-amino-N-pyridin-3-ylbenzenesulfonamide Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the bioavailability of 4-amino-N-pyridin-3-ylbenzenesulfonamide derivatives. As many...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in optimizing the bioavailability of 4-amino-N-pyridin-3-ylbenzenesulfonamide derivatives. As many compounds within this class exhibit poor aqueous solubility, this guide provides a comprehensive resource of frequently asked questions (FAQs) and in-depth troubleshooting guides to navigate the experimental challenges from formulation development to preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of 4-amino-N-pyridin-3-ylbenzenesulfonamide derivatives?

A1: The oral bioavailability of these derivatives is predominantly limited by two key physicochemical properties: poor aqueous solubility and potentially low intestinal permeability.[1] Many sulfonamides are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) drugs.[1][2] For BCS Class II compounds, the dissolution rate in the gastrointestinal fluid is the rate-limiting step for absorption.[3] Even with high permeability, if the compound does not dissolve, it cannot be absorbed effectively. For BCS Class IV compounds, both poor solubility and poor permeability present significant hurdles to achieving adequate systemic exposure.

Q2: How can I get a preliminary assessment of the bioavailability challenges for my specific derivative?

A2: A preliminary assessment should involve a combination of in-silico prediction and basic in-vitro characterization.

  • In-Silico Tools: Utilize computational models to predict solubility (e.g., LogS) and permeability (e.g., Caco-2 permeability prediction). While not a substitute for experimental data, these tools can provide an early indication of potential issues.

  • Equilibrium Solubility Studies: Determine the aqueous solubility of your compound at different physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the stomach and intestines.

  • LogP/D Determination: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) will give an indication of the lipophilicity of your compound, which influences its permeability.

These initial data points will help you classify your compound according to the BCS and guide your formulation development strategy.

Q3: What are the main strategies to improve the bioavailability of these compounds?

A3: The strategies can be broadly categorized into two main approaches:

  • Solubility Enhancement: This focuses on increasing the concentration of the drug dissolved in the gastrointestinal fluids. Key techniques include:

    • Salt Formation: For ionizable compounds, forming a salt can significantly increase solubility and dissolution rate.[3]

    • Co-crystallization: Creating a co-crystal with a highly soluble co-former can improve the physicochemical properties of the active pharmaceutical ingredient (API).[4]

    • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can lead to a significant increase in apparent solubility and dissolution.[5]

    • Particle Size Reduction (Nanosuspensions): Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate.[6]

    • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, and co-solvents (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) can improve solubilization and absorption.[7]

  • Permeability Enhancement: This is relevant for compounds with inherently low permeability (BCS Class IV).

    • Prodrug Approach: Chemical modification of the drug molecule to a more permeable form (prodrug) that is converted back to the active drug in the body.[8]

    • Use of Permeation Enhancers: Excipients that can transiently and reversibly increase the permeability of the intestinal epithelium.

The choice of strategy will depend on the specific properties of your derivative and the underlying cause of its low bioavailability.

Troubleshooting Guides

Guide 1: Low Aqueous Solubility and Dissolution Rate

Issue: My 4-amino-N-pyridin-3-ylbenzenesulfonamide derivative exhibits very low solubility in aqueous media, leading to poor dissolution profiles in vitro.

Causality: The crystalline lattice energy of the compound is high, making it difficult for water molecules to break the crystal structure and solvate the individual molecules. This is a common characteristic of many sulfonamides.

Troubleshooting Workflow:

A decision-making workflow for addressing low solubility.

Experimental Protocols:

  • Protocol 1: Salt Formation Screening

    • Identify Ionizable Groups: Determine the pKa of your compound to confirm if it has acidic or basic functional groups suitable for salt formation.

    • Counter-ion Selection: Select a panel of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate for basic compounds; sodium, potassium, calcium for acidic compounds).

    • Small-Scale Salt Synthesis: React your compound with the selected counter-ions in a suitable solvent system.

    • Characterization: Analyze the resulting solids by X-ray powder diffraction (XRPD) to confirm the formation of a new crystalline form.

    • Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution rate of the salt forms to the parent compound.

  • Protocol 2: Amorphous Solid Dispersion (ASD) Formulation by Solvent Evaporation

    • Polymer Selection: Choose a suitable polymer with good miscibility with your drug (e.g., PVP, HPMC, Soluplus®).[9]

    • Solvent System: Identify a common solvent that dissolves both your drug and the chosen polymer.

    • Preparation: a. Dissolve the drug and polymer in the solvent at the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio). b. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). c. Dry the resulting solid film under vacuum to remove residual solvent.

    • Characterization: a. Use XRPD to confirm the amorphous nature of the dispersion. b. Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and assess drug-polymer miscibility.

    • Performance Evaluation: Conduct dissolution studies to compare the ASD with the crystalline drug. A significant increase in the dissolution rate and extent is expected. For example, a solid dispersion of sulfadiazine with PEG4000 showed a 17-fold increase in solubility and a 3-fold increase in dissolution rate.[10][11]

Data Presentation:

Formulation StrategyKey AdvantagesKey DisadvantagesRelevant for 4-amino-N-pyridin-3-ylbenzenesulfonamide Derivatives?
Salt Formation Simple to implement, can significantly increase solubility.Only applicable to ionizable compounds, risk of conversion back to the free form.Yes, if the derivative has a suitable pKa.
Co-crystallization Applicable to non-ionizable compounds, can improve stability.Requires screening of co-formers, can be challenging to scale up.Yes, a viable option for non-ionizable derivatives.
Amorphous Solid Dispersions Can lead to substantial increases in apparent solubility and dissolution.Amorphous form is thermodynamically unstable and can recrystallize over time.Highly relevant, especially for derivatives with poor glass-forming ability.
Nanosuspensions Increases surface area for dissolution, can improve oral absorption.Can be prone to particle aggregation, requires specialized equipment for production.Yes, particularly if other methods fail to provide sufficient solubility enhancement.
Guide 2: Poor In-Vitro Permeability

Issue: My derivative shows poor permeability in in-vitro models like PAMPA or Caco-2 assays, suggesting it may be a BCS Class IV compound.

Causality: The compound may have unfavorable physicochemical properties for passive diffusion across the intestinal epithelium, such as high polarity, a large number of hydrogen bond donors/acceptors, or it may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Troubleshooting Workflow:

A workflow for addressing low in-vitro permeability.

Experimental Protocols:

  • Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

    • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Membrane Formation: Coat the filter of the donor plate with a lipid solution (e.g., 10% (w/v) lecithin in dodecane) and allow the solvent to evaporate.

    • Solution Preparation: a. Dissolve the test compound in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-200 µM. b. Fill the acceptor wells with the same buffer.

    • Assay: a. Add the compound solution to the donor wells. b. Place the donor plate on top of the acceptor plate. c. Incubate at room temperature for a defined period (e.g., 4-18 hours).

    • Analysis: Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ((V_D + V_A) * C_A(t)) / (V_D * C_D(0))) where V_D and V_A are the volumes of the donor and acceptor compartments, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_D(0) is the initial compound concentration in the donor well.

  • Protocol 4: Caco-2 Cell Permeability Assay

    • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value > 250 Ω·cm² is generally considered acceptable.

    • Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). b. Add the test compound solution to the apical (upper) chamber. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (lower) chamber and replace with fresh transport buffer.

    • Efflux Study (Basolateral to Apical): To assess active efflux, perform the permeability study in the reverse direction, adding the compound to the basolateral chamber and sampling from the apical chamber.

    • Analysis: Quantify the compound concentration in the collected samples by LC-MS/MS.

    • Calculation: Calculate the Papp value and the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.

Data Presentation:

In-Vitro ModelInformation ProvidedKey Considerations
PAMPA Passive permeabilityHigh-throughput, cost-effective, but does not account for active transport or metabolism.
Caco-2 Cells Passive and active transport, potential for metabolism studies.More complex and time-consuming than PAMPA, but provides more biologically relevant data.
Guide 3: Discrepancy Between In-Vitro and In-Vivo Results

Issue: My formulation showed promising results in vitro (good solubility and permeability), but the in-vivo bioavailability in animal models is still low.

Causality: This discrepancy can arise from several factors that are not fully captured by simple in-vitro models, including:

  • First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before reaching systemic circulation.

  • Gastrointestinal Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

  • Poor In-Vivo Dissolution: The in-vitro dissolution conditions may not accurately reflect the complex environment of the human gut, which includes bile salts and other components that can affect solubilization. There is often no direct correlation between in-vitro solubility and in-vivo fraction absorbed.[5]

  • Food Effects: The presence of food can significantly alter the absorption of a drug.

Troubleshooting Workflow:

A workflow for troubleshooting in-vitro/in-vivo discrepancies.

Recommendations:

  • Metabolic Stability Assessment: Conduct in-vitro metabolism studies using liver microsomes or S9 fractions to determine the metabolic stability of your compound. High clearance would indicate significant first-pass metabolism.

  • Biorelevant Dissolution Studies: Utilize biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic the in-vivo conditions.

  • In-Vivo Animal Studies: Design pharmacokinetic studies in animals (e.g., rats, dogs) to determine key parameters such as Cmax, Tmax, and AUC. These studies are essential to understand the in-vivo absorption, distribution, metabolism, and excretion (ADME) properties of your compound.[12]

By systematically addressing these potential issues, researchers can bridge the gap between in-vitro and in-vivo performance and successfully improve the bioavailability of 4-amino-N-pyridin-3-ylbenzenesulfonamide derivatives.

References

  • S.Nischitha, et al. (2023). Nanosuspension as Oral Drug Delivery System: A Review. International Journal of Pharmacy & Pharmaceutical Research, 27(1). Available at: [Link]

  • Wang Z, et al. (2008). Preparation and Properties of Sulfadiazine Solid Dispersion. Chinese Journal of New Drugs. Available at: [Link]

  • Janga, K. Y., et al. (2023). Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics, 15(7), 1934. Available at: [Link]

  • Jain, S., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 26(19), 5923. Available at: [Link]

  • Kim, J. Y., et al. (2019). Designing amorphous solid nanoparticle dispersion of sulfadiazine in polyvinylpyrrolidone using supercritical CO2 as the antisolvent. Journal of Industrial and Engineering Chemistry, 77, 364-372.
  • Various Authors. (2024). Enhancing the Bioavailability of Poorly Soluble Drugs. Pharmaceutics, Special Issue. Available at: [Link]

  • Singh, G., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2517. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutics, 587, 119643.
  • Patel, R. B., & Patel, M. R. (1980). Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. Journal of Pharmaceutical Sciences, 69(9), 1073-1076.
  • Jain, S., et al. (2015). Fail-safe nano-formulation of prodrug of sulfapyridine: Preparation and evaluation for treatment of rheumatoid arthritis. Journal of Controlled Release, 213, 11-21.
  • Eesam, S., et al. (2021). Advanced Co-crystal Technologies for Effective Solubility Enhancement in BCS Class II and IV Drugs. PEXACY International Journal of Pharmaceutical Science.
  • Das, S. K., & Gupta, B. K. (1982). Relative systemic availability of sulfapyridine from commercial enteric-coated and uncoated sulfasalazine tablets. Journal of Pharmaceutical Sciences, 71(1), 75-78.
  • Di Francesco, M. E., et al. (2019). Prodrug Strategy Extends the Use of Anti-HIV Sulfanylbenzamides for Application In Vivo. ACS Medicinal Chemistry Letters, 10(11), 1553-1558.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Weinstein, L., et al. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences, 69(3), 408-416.
  • D'Souza, A. A., & Devarajan, P. V. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Current Topics in Medicinal Chemistry, 15(21), 2215-2234.
  • Wang, Z., et al. (2008). Preparation and Properties of Sulfadiazine Solid Dispersion. Chinese Journal of New Drugs.
  • Al-Adham, I. S. I., & Al-Kassas, R. (2022). Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Journal of Pharmacy and Pharmacology, 74(6), 759-775.
  • Rowe, R. C., et al. (2018). Cocrystal Forms of the BCS Class IV Drug Sulfamethoxazole. Crystal Growth & Design, 18(6), 3383-3392.
  • Jacob, S., et al. (2020). Emerging role of nanosuspensions in drug delivery systems.
  • World Journal of Advanced Research and Reviews. (2023). Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. GSC Online Press.
  • Gite, S., et al. (2024). Nanocrystallization boosts sulfasalazine solubility and bioavailability. Journal of Drug Delivery Science and Technology, 91, 105260.
  • U.S. Food and Drug Administration. (2017).
  • Kumar, S., & Nanda, A. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Crystals, 8(3), 134.
  • Zhang, Y., et al. (2021). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters, 12(4), 582-588.
  • Al-kassas, R., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics, 15(11), 2588.
  • World Journal of Advanced Research and Reviews. (2023). Bioavailability enhancement.
  • Mehta, S., et al. (2014). Improving solubility of BCS class II drugs using solid dispersion: A review.
  • N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules, 19(12), 20780-20807.
  • Silva, B., et al. (2015). Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. Pharma Excipients.
  • Bergström, C. A. S., et al. (2023). Exploring Relationships Between In Vitro Aqueous Solubility and Permeability and In Vivo Fraction Absorbed. bioRxiv.
  • Jacob, S., et al. (2020). Emerging role of nanosuspensions in drug delivery systems. Pharma Excipients.
  • U.S. Food and Drug Administration. (2019). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs.
  • Jadiya, S., et al. (2024). Formulation and Development of Novel Sulfasalazine Bilayer Tablets for The Treatment of Arthritis Associated With IBD: In-vitro and In-vivo Investigations. Journal of Pharmaceutical Sciences, 113(5), 1591-1602.
  • Patel, M. M., & Patel, J. K. (2017). Solubility and Dissolution Enhancement of Sulfasalazine by Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 10(7), 2186-2192.
  • N'Da, D. D. (2014). Prodrug strategies for enhancing the percutaneous absorption of drugs. Molecules, 19(12), 20780-20807.
  • Jacob, S., et al. (2020). Emerging role of nanosuspensions in drug delivery systems.
  • Swain, R. P., et al. (2016). Self-emulsifying drug delivery systems (SEDDS): An update from formulation development to therapeutic strategies.
  • IT Medical Team. (2022). Techniques used to Enhance Bioavailability of BCS Class II Drugs.
  • Sopyan, I., et al. (2018). Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process.
  • Al-kassas, R., et al. (2020).
  • Lennernäs, H. (2023). Permeability: From in vitro best practices to in vivo relevance. m-cersi.
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Troubleshooting

Refinement of analytical techniques for 4-amino-N-pyridin-3-ylbenzenesulfonamide detection

Welcome to the dedicated technical support resource for the analytical determination of 4-amino-N-pyridin-3-ylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the analytical determination of 4-amino-N-pyridin-3-ylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental workflows. Our focus is on delivering practical, field-tested insights grounded in scientific principles to ensure the integrity and accuracy of your analytical results.

Introduction to Analytical Challenges

4-amino-N-pyridin-3-ylbenzenesulfonamide, a sulfonamide derivative, presents unique analytical challenges due to its chemical structure, which includes a basic pyridine ring and an acidic sulfonamide group. These characteristics can lead to issues such as poor peak shape in chromatography, variable solubility, and susceptibility to degradation under certain conditions. This guide will address these common hurdles with scientifically sound explanations and actionable solutions.

Frequently Asked Questions (FAQs)

Here we address common queries regarding the analysis of 4-amino-N-pyridin-3-ylbenzenesulfonamide.

Q1: What are the key physicochemical properties of 4-amino-N-pyridin-3-ylbenzenesulfonamide that I should consider for analytical method development?

A1: Understanding the physicochemical properties is fundamental to developing a robust analytical method. For 4-amino-N-pyridin-3-ylbenzenesulfonamide (also known as 3-Sulfapyridine), key parameters are:

PropertyValueImplication for Analysis
Molecular Formula C₁₁H₁₁N₃O₂SEssential for mass spectrometry-based detection.[1]
Molecular Weight 249.29 g/mol Used for calculating concentrations and for MS settings.[1]
pKa ~8.4The molecule's charge state is pH-dependent, affecting solubility and chromatographic retention.[2]
Solubility Slightly soluble in water; soluble in acetone and ethanol.[2][3]This dictates the choice of solvents for sample preparation and mobile phases.
UV Maximum (λmax) Approximately 265 nm and 281-290 nm.[4][5]This is the optimal wavelength for detection in UV-Vis spectrophotometry and HPLC-UV.

Q2: Which analytical technique is most suitable for the quantitative analysis of 4-amino-N-pyridin-3-ylbenzenesulfonamide?

A2: The choice of technique depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for routine quantification, especially in pharmaceutical dosage forms.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for analyzing low concentrations in complex biological matrices like plasma or tissue homogenates.[7][8]

  • UV-Visible Spectrophotometry , often after a colorimetric reaction like the Bratton-Marshall reaction, can be a simple and cost-effective method for determining sulfonamides, though it may lack the specificity of chromatographic methods.

Q3: How can I prepare my biological samples for the analysis of 4-amino-N-pyridin-3-ylbenzenesulfonamide?

A3: Proper sample preparation is critical to remove interferences and concentrate the analyte.

  • Protein Precipitation (PPT): A simple and fast method for plasma or serum samples. Acetonitrile is a common precipitation solvent.[9]

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but is more labor-intensive.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant concentration of the analyte. SPE is highly recommended for achieving low detection limits in complex matrices.[10][11] Diatomaceous earth can be an effective dispersion adsorbent for extracting sulfonamides from blood.[11]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

HPLC Troubleshooting

Problem 1: Peak Tailing for 4-amino-N-pyridin-3-ylbenzenesulfonamide

  • Symptom: The peak for your analyte has an asymmetry factor greater than 1.2.

  • Causality: The basic pyridine moiety in the molecule can interact with acidic residual silanol groups on the surface of silica-based HPLC columns, leading to a secondary retention mechanism and peak tailing.[12]

  • Solutions:

    • Mobile Phase pH Adjustment: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid). At this pH, the silanol groups are protonated and less likely to interact with the analyte.

    • Use of an End-capped Column: Employ a highly deactivated, end-capped C18 or C8 column to minimize the number of available silanol groups.

    • Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Lower Analyte Concentration: High concentrations can overload the column, leading to peak tailing. Try injecting a more dilute sample.

Problem 2: Poor Retention or Co-elution with the Solvent Front

  • Symptom: The analyte peak elutes very early in the chromatogram, close to or with the solvent front.

  • Causality: The mobile phase may be too "strong" (i.e., has too high a proportion of organic solvent) for the analyte, or the analyte is in a highly polar, ionized state.

  • Solutions:

    • Decrease Organic Solvent Percentage: Reduce the proportion of acetonitrile or methanol in your mobile phase to increase retention on a reversed-phase column.

    • Mobile Phase pH Adjustment: If operating at a very low pH where the amine is fully protonated, consider slightly increasing the pH (while staying below the pKa of the silanols) to reduce its polarity.

    • Change Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

LC-MS/MS Troubleshooting

Problem 3: Matrix Effects (Ion Suppression or Enhancement)

  • Symptom: Inconsistent and irreproducible results, especially between calibration standards in solvent and samples in a biological matrix.

  • Causality: Co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of the analyte in the mass spectrometer source, leading to a suppressed or enhanced signal.[13][14] Electrospray ionization (ESI) is particularly susceptible to these effects.[15]

  • Solutions:

    • Improve Sample Preparation: Use a more rigorous sample cleanup method like SPE to remove interfering matrix components.[16]

    • Chromatographic Separation: Optimize your HPLC method to chromatographically separate the analyte from the bulk of the matrix components. A longer column or a gradient elution can be effective.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte is the best internal standard as it will experience the same matrix effects as the analyte, thus providing accurate quantification.

    • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

General Analytical Issues

Problem 4: Analyte Degradation

  • Symptom: Loss of analyte signal over time, or the appearance of unexpected peaks in the chromatogram.

  • Causality: 4-amino-N-pyridin-3-ylbenzenesulfonamide can degrade under certain conditions. Forced degradation studies on the closely related sulfapyridine show significant degradation in acidic conditions and upon exposure to light (photolytic degradation).[4]

  • Solutions:

    • Protect from Light: Prepare and store samples and standards in amber vials or protect them from light.

    • Control pH: Avoid prolonged exposure to strong acidic or basic conditions during sample preparation and storage.

    • Temperature Control: Store samples at low temperatures (e.g., 4°C or -20°C) to slow down degradation.

    • Use of Antioxidants: If oxidative degradation is suspected, consider adding a small amount of an antioxidant to your sample preparation solvents.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method

This protocol is based on established methods for sulfapyridine and is suitable for stability testing and quantification in pharmaceutical formulations.[4]

  • Instrumentation: HPLC with a photodiode array (PDA) or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in water (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range (e.g., 2-10 µg/mL).

Protocol 2: LC-MS/MS Method for Biological Samples

This protocol is a starting point for the sensitive quantification of 4-amino-N-pyridin-3-ylbenzenesulfonamide in plasma.

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 5
    3.0 95
    4.0 95
    4.1 5

    | 5.0 | 5 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS/MS Parameters (Example - requires optimization):

    • Ionization Mode: Positive ESI.

    • Precursor Ion (Q1): m/z 250.1

    • Product Ions (Q3): To be determined by infusion of a standard solution. Common fragments for sulfonamides include m/z 92, 108, and 156.

  • Sample Preparation (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load 100 µL of plasma (pre-treated with an internal standard).

    • Wash with a weak organic solvent.

    • Elute with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all Yes, all peaks check_all_peaks->yes_all Yes no_all No, only basic analytes check_all_peaks->no_all No system_issue Potential System Issue yes_all->system_issue analyte_specific_issue Analyte-Specific Interaction no_all->analyte_specific_issue check_column Check for column void or contamination system_issue->check_column check_tubing Check for extra-column dead volume system_issue->check_tubing solution_column Solution: Reverse flush or replace column check_column->solution_column solution_tubing Solution: Use narrower ID tubing check_tubing->solution_tubing adjust_ph Lower Mobile Phase pH (e.g., pH 2.5-3.5) analyte_specific_issue->adjust_ph use_endcapped Use a Highly Deactivated/ End-capped Column analyte_specific_issue->use_endcapped add_competitor Add Competitive Amine (e.g., TEA) to Mobile Phase analyte_specific_issue->add_competitor solution_ph Solution: Reduces silanol interactions adjust_ph->solution_ph solution_endcapped Solution: Minimizes active sites use_endcapped->solution_endcapped solution_competitor Solution: Blocks active sites add_competitor->solution_competitor

Caption: Troubleshooting flowchart for HPLC peak tailing.

Experimental Workflow for LC-MS/MS Analysis in Plasma

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporate to Dryness spe->evap recon Reconstitute in Mobile Phase evap->recon inject Inject into HPLC recon->inject separation Chromatographic Separation (C18 Column) inject->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quant Quantification (Peak Area Ratio) detection->quant report Generate Report quant->report

Caption: Workflow for LC-MS/MS analysis of 4-amino-N-pyridin-3-ylbenzenesulfonamide in plasma.

References

  • High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method. PubMed. Available online: [Link]

  • PubChem. 4-amino-N-pyridin-3-ylbenzenesulfonamide. Available online: [Link]

  • Determination of Gentamicin: Development and Validation of a Sensitive UPLC-MS/MS Assay According to the European Medicines Agency Guideline. MDPI. Available online: [Link]

  • 3ASenrise. 4-Amino-N-(pyridin-2-yl)benzenesulfonamide, 98%. Available online: [Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. NIH. Available online: [Link]

  • ResearchGate. Figure 1. Overview of the analysis of sulfapyridine from LC-MS/MS. (a)... Available online: [Link]

  • New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. IJPRS. Available online: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available online: [Link]

  • ResearchGate. Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid | Request PDF. Available online: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. Available online: [Link]

  • University of Hertfordshire. Sulphapyridine. Available online: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Available online: [Link]

  • Chromatography Online. The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available online: [Link]

  • An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. PubMed. Available online: [Link]

  • Degradation of sulfapyridine antibiotics by chlorination in a pilot-scale water distribution system: kinetics, THMs, and DFT studies. RSC Publishing. Available online: [Link]

  • The University of Melbourne. An LC-MS/MS method for the simultaneous quantitation of sulfasalazine and sulfapyridine in human placenta. Available online: [Link]

  • Deciphering the constraints of pure bacterial strains for the complete catabolism of sulfamethoxazole: A proteomic and kinetic study. PMC - NIH. Available online: [Link]

  • (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. Available online: [Link]

  • Unveiling the tautomerism of sulfapyridine: Solvent effects on stability and ultraviolet/visible UV absorption spectra. Available online: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available online: [Link]

  • Molecular recognition and identification of sulfapyridine and sulfadimethoxine by high performance liquid chromatography with mo. Journal of Food and Drug Analysis. Available online: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available online: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available online: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available online: [Link]

  • Ovid. Aspects of matrix and analyte effects in clinical... : Journal of Pharmaceutical and Biomedical Analysis. Available online: [Link]

  • Oxford Academic. Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Available online: [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available online: [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Available online: [Link]

  • Simultaneous determination of sulfasalazine and its metabolites sulfapyridine and N-acetylsulfapyridine in human serum by ion-pair high-performance liquid chromatography using a polymer-based column. PubMed. Available online: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available online: [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. Available online: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available online: [Link]

  • Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations. PubMed. Available online: [Link]

  • What is the best extraction method of sulfonamides group from honey samples?. Available online: [Link]

  • ResearchGate. (PDF) Development and Validation of a RP-HPLC Method for the Simultaneous Estimation of Sulfadoxine and Pyrimethamine in Combined Dosage Tablets.. Available online: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Available online: [Link]

  • YouTube. Forced Degradation Study in Pharmaceuticals. Available online: [Link]

  • MDPI. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide. Available online: [Link]

  • ResearchGate. Infrared spectra of sulfathiazole (ST), sulfapyridine (SP), sulfamerazine (SMZ), sulfadimethoxine (SDM), and sulfadoxine (SDX) in CH 2 Cl 2 (blue line) and. Available online: [Link]

  • LookChem. 4-amino-N-(pyrimidin-4-yl)benzenesulfonamide. Available online: [Link]

  • Pharmaffiliates. 5-(trifluoromethyl)phenyl)-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide. Available online: [Link]

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Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to 4-amino-N-pyridin-3-ylbenzenesulfonamide and Sulfapyridine

In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter a molecule's biological activity. This guide provides a detailed comparative analysis of two positional isomer...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the subtle shift of a single functional group can dramatically alter a molecule's biological activity. This guide provides a detailed comparative analysis of two positional isomers: the historically significant antibacterial agent, sulfapyridine (4-amino-N-pyridin-2-ylbenzenesulfonamide), and its less-explored counterpart, 4-amino-N-pyridin-3-ylbenzenesulfonamide. While sulfapyridine has a well-documented profile, its 3-pyridinyl isomer remains a subject of scientific curiosity with limited published experimental data. This guide will synthesize available information, highlight key differences, and underscore the potential implications for drug discovery and development.

Introduction: The Significance of Isomerism in Sulfonamides

Sulfonamides, the first class of synthetic antibacterial agents, act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This mechanism selectively targets bacteria, as humans obtain folic acid from their diet.[1] The position of the nitrogen atom within the pyridine ring of N-pyridinylbenzenesulfonamides is a critical determinant of the molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles. This guide will delve into the known characteristics of the 2-pyridinyl isomer (sulfapyridine) and contrast them with the predicted and limited experimental data available for the 3-pyridinyl isomer.

Physicochemical Properties: A Foundation for Biological Activity

The arrangement of atoms in a molecule dictates its fundamental properties, such as solubility, acidity (pKa), and lipophilicity (logP). These parameters are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertySulfapyridine (2-pyridinyl isomer)4-amino-N-pyridin-3-ylbenzenesulfonamide (3-pyridinyl isomer)
CAS Number 144-83-2599-81-5[3]
Molecular Formula C₁₁H₁₁N₃O₂SC₁₁H₁₁N₃O₂S[3]
Molecular Weight 249.29 g/mol 249.29 g/mol [3]
Melting Point 191-193 °CData not available
pKa 8.4 (Uncertain)Data not available
Water Solubility <0.1 g/100 mL at 22 °CData not available
XLogP3 (Computed) -0.611.3[3]
Hydrogen Bond Donor Count 22[3]
Hydrogen Bond Acceptor Count 55[3]

Analysis of Physicochemical Differences:

The most striking predicted difference lies in the XLogP3 value , a measure of lipophilicity. Sulfapyridine has a predicted negative value, suggesting it is more hydrophilic, while the 3-pyridinyl isomer is predicted to be more lipophilic. This difference in polarity can have profound implications for solubility, membrane permeability, and protein binding, ultimately affecting the drug's bioavailability and distribution in the body. The higher lipophilicity of the 3-pyridinyl isomer might lead to better penetration of biological membranes but could also result in lower aqueous solubility.

Mechanism of Action: A Shared Path with Potential Nuances

Both isomers are expected to share the classic sulfonamide mechanism of action: the competitive inhibition of dihydropteroate synthase (DHPS). By mimicking the natural substrate, para-aminobenzoic acid (PABA), these molecules block the synthesis of dihydrofolic acid, a precursor to folic acid, which is vital for bacterial DNA and RNA synthesis.[2]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Bacterial Folic Acid Synthesis Sulfonamide Sulfonamide (e.g., Sulfapyridine) Sulfonamide->DHPS Competitive Inhibition Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Dihydrofolate Reductase Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Purines, Thymidine\n(DNA, RNA, Protein Synthesis) Purines, Thymidine (DNA, RNA, Protein Synthesis) Tetrahydrofolate->Purines, Thymidine\n(DNA, RNA, Protein Synthesis) MIC Determination Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Bacterial Culture (18-24h) B Prepare 0.5 McFarland Standard Suspension A->B C Dilute to final Inoculum (5x10^5 CFU/mL) B->C G Add 100 µL of inoculum to each well C->G D Prepare Stock Solutions of Isomers (1 mg/mL) E Serial Dilutions in MHB D->E F Add 100 µL of dilutions to 96-well plate E->F F->G H Incubate at 35°C for 16-20h G->H I Visually inspect for turbidity H->I J Determine MIC I->J

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

The comparison between 4-amino-N-pyridin-3-ylbenzenesulfonamide and its well-known 2-pyridinyl isomer, sulfapyridine, highlights a significant knowledge gap in the field of medicinal chemistry. While sulfapyridine's history provides a rich dataset on its activity and limitations, the 3-pyridinyl isomer remains largely uncharacterized experimentally.

The predicted higher lipophilicity of 4-amino-N-pyridin-3-ylbenzenesulfonamide suggests that it may possess distinct ADME properties compared to sulfapyridine. However, without empirical data on its antibacterial spectrum, potency, and toxicity, its potential as a therapeutic agent cannot be determined.

This guide serves as a call to action for researchers. The synthesis and comprehensive biological evaluation of 4-amino-N-pyridin-3-ylbenzenesulfonamide are warranted to fully understand the structure-activity relationships of these pyridinyl benzenesulfonamide isomers. Such studies could reveal novel antibacterial agents or provide valuable insights into the design of sulfonamide-based drugs with improved efficacy and safety profiles.

References

  • The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. PubMed. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. ACTA POLONIAE PHARMACEUTICA. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed Central. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • 4-amino-N-pyridin-3-ylbenzenesulfonamide. PubChem. Available at: [Link]

  • 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. PubChem. Available at: [Link]

  • Similarities and differences in combined toxicity of sulfonamides and other antibiotics towards bacteria for environmental risk assessment. PubMed. Available at: [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]

  • In-vitro antibacterial, antifungal and cytotoxic properties of sulfonamide--derived Schiff's bases and their metal complexes. PubMed. Available at: [Link]

  • Pharmacokinetics of three sulphonamides in ruminant and preruminant kids. PubMed. Available at: [Link]

  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Available at: [Link]

  • Antimicrobial activity screening of some sulfonamide derivatives on some Nocardia species and isolates. PubMed. Available at: [Link]

  • Sulfonamides - Infectious Diseases. MSD Manual Professional Edition. Available at: [Link]

  • (PDF) Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. ResearchGate. Available at: [Link]

Sources

Comparative

Technical Guide: Enzymatic Cross-Reactivity Profile of 4-amino-N-pyridin-3-ylbenzenesulfonamide

Executive Summary 4-amino-N-pyridin-3-ylbenzenesulfonamide (Common Name: Sulfapyridine ) is a sulfonamide antibiotic historically significant as the active metabolite of Sulfasalazine. While its primary pharmacological t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-amino-N-pyridin-3-ylbenzenesulfonamide (Common Name: Sulfapyridine ) is a sulfonamide antibiotic historically significant as the active metabolite of Sulfasalazine. While its primary pharmacological target is bacterial Dihydropteroate Synthase (DHPS) , its structural pharmacophore—the unsubstituted sulfonamide group (


) attached to an aromatic ring—inherently predisposes it to cross-reactivity with zinc-metalloenzymes and heme-peroxidases.

This guide provides a comparative analysis of Sulfapyridine’s selectivity profile, contrasting its primary efficacy against DHPS with its off-target inhibition of Carbonic Anhydrases (CAs) and Thyroid Peroxidase (TPO) .

The Selectivity Landscape: Target vs. Off-Target Mechanisms

The molecular efficacy and toxicity of Sulfapyridine are defined by three distinct binding modes across three enzyme classes.

Primary Target: Dihydropteroate Synthase (DHPS)[1][2][3]
  • Role: Folate biosynthesis (Bacterial).[1]

  • Mechanism: Sulfapyridine acts as a structural analog of para-aminobenzoic acid (PABA). It competitively inhibits DHPS by occupying the PABA-binding pocket.

  • Reaction: It prevents the condensation of PABA with dihydropterin pyrophosphate, halting the formation of dihydropteroate and subsequently starving the bacteria of folate (DNA/RNA synthesis).

Major Off-Target: Carbonic Anhydrases (CAs)[4]
  • Role: pH regulation and

    
     transport (Human/Mammalian).
    
  • Mechanism: The sulfonamide moiety (

    
    ) acts as a "Zinc Trap." The nitrogen atom of the sulfonamide group coordinates directly to the catalytic Zinc ion (
    
    
    
    ) in the active site of CA isozymes (particularly hCA I and hCA II), displacing the zinc-bound water molecule required for catalysis.
  • Selectivity Note: The bulky pyridine ring at the

    
    -position creates steric hindrance that reduces affinity for hCA compared to "classic" CA inhibitors like Acetazolamide, but inhibition remains in the micromolar range, sufficient to cause systemic side effects (e.g., metabolic acidosis, renal calculi).
    
Toxicological Off-Target: Thyroid Peroxidase (TPO)
  • Role: Thyroid hormone synthesis (Mammalian).[2]

  • Mechanism: Sulfonamides inhibit TPO, often acting as "suicide substrates" or competitive inhibitors at the heme active site. This blocks the iodination of tyrosine residues on thyroglobulin.

  • Relevance: This mechanism is the primary driver of thyroid hypertrophy (goiter) and thyroid tumors observed in rodent toxicity studies.

Comparative Performance Data

The following table contrasts Sulfapyridine with a standard antibiotic alternative (Sulfamethoxazole) and a dedicated CA inhibitor (Acetazolamide) to contextualize its potency.

Enzyme TargetSulfapyridine (

/

)
Sulfamethoxazole (

/

)
Acetazolamide (Control)Selectivity Insight
DHPS (Bacterial) Low

M
(Primary)
Low

M
(Primary)
No ActivityBoth antibiotics effectively target DHPS.
hCA I (Human)

4 - 10

M

10 - 50

M
250 nM Sulfapyridine is a stronger off-target inhibitor of CA I than Sulfamethoxazole.
hCA II (Human)

1 - 5

M

5 - 20

M
12 nM hCA II is the most susceptible isozyme. Sulfapyridine shows moderate affinity.
Thyroid Peroxidase Moderate InhibitionWeak InhibitionN/ASulfapyridine is historically noted for higher thyroid toxicity in rodents.

Scientist's Note: The


-substituent (pyridine vs. isoxazole) dictates CA selectivity. The pyridine ring of Sulfapyridine allows for tighter binding to the CA active site than the methyl-isoxazole of Sulfamethoxazole, leading to a higher incidence of crystalluria and pH-related side effects.

Visualizing the Interaction Network

The following diagram illustrates the structural logic dictating why Sulfapyridine hits these specific targets.

G Sulfapyridine Sulfapyridine (4-amino-N-pyridin-3-yl...) PABA_Mimic PABA Analog Competition Sulfapyridine->PABA_Mimic Zn_Bind Zinc Coordination (Sulfonamide Anion) Sulfapyridine->Zn_Bind Heme_Bind Heme Interference (Iodination Block) Sulfapyridine->Heme_Bind DHPS Target: DHPS (Bacterial) CA Off-Target: Carbonic Anhydrase (Human hCA I/II) TPO Toxicity: Thyroid Peroxidase (Rodent/Human) PABA_Mimic->DHPS Primary Efficacy Zn_Bind->CA Side Effect: Acidosis Heme_Bind->TPO Side Effect: Goiter

Figure 1: Mechanism of Action and Cross-Reactivity Pathways. Green indicates primary therapeutic pathway; Red and Yellow indicate off-target liabilities.

Experimental Protocols for Validation

To empirically verify the cross-reactivity of Sulfapyridine in your own lab, use the following standardized assays.

Protocol A: The Coupled DHPS Assay (Primary Activity)

Purpose: To determine the


 against the intended bacterial target.

Principle: This assay couples the production of dihydropteroate (by DHPS) to the consumption of NADPH by Dihydrofolate Reductase (DHFR).[1]

  • Reagents:

    • Recombinant E. coli DHPS.[1]

    • Substrates: PABA, Dihydropterin pyrophosphate (DHPPP).

    • Coupling Enzyme: E. coli DHFR.

    • Cofactor: NADPH (monitored at 340 nm).[1]

  • Workflow:

    • Preparation: Dissolve Sulfapyridine in DMSO (Final assay concentration of DMSO must be <1% to avoid enzyme denaturation).

    • Reaction Mix: In a 96-well plate, combine Buffer (50 mM Tris-HCl, pH 7.6),

      
       DHPPP, 
      
      
      
      PABA,
      
      
      NADPH, and excess DHFR.
    • Initiation: Add DHPS enzyme to start the reaction.

    • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH) for 10 minutes at 25°C.

  • Data Analysis: Plot initial velocity (

    
    ) vs. log[Sulfapyridine]. Fit to a sigmoidal dose-response curve to extract 
    
    
    
    .
Protocol B: Carbonic Anhydrase Esterase Assay (Off-Target Screen)

Purpose: To quantify the "Zinc Trap" liability.

Principle: CAs possess esterase activity and can hydrolyze p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow color).

  • Reagents:

    • Purified hCA I or hCA II (Sigma or recombinant).

    • Substrate: 3 mM p-nitrophenyl acetate (p-NPA) in acetonitrile.

    • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Blanking: Run a non-enzymatic control (Buffer + Substrate) to account for spontaneous hydrolysis.

    • Incubation: Incubate Enzyme + Sulfapyridine (various concentrations) for 15 minutes at 25°C.

    • Start: Add p-NPA substrate.

    • Detection: Measure absorbance increase at 400 nm (formation of p-nitrophenol).

  • Validation Check: Use Acetazolamide as a positive control. If Acetazolamide does not show >90% inhibition at 1

    
    M, the assay system is invalid.
    

References

  • Supuran, C. T. (2008).[3][4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Capasso, C., & Supuran, C. T. (2014). Sulfa drugs as inhibitors of Carbonic Anhydrase: New targets for the old drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Doerge, D. R., & Sheehan, D. M. (2002). Goitrogenic and estrogenic activity of soy isoflavones. Environmental Health Perspectives. (Provides mechanism on TPO inhibition relevant to sulfonamide comparison). Link

  • Bermingham, A., & Derrick, J. P. (2002). The mechanism of inhibition of dihydropteroate synthase by sulfonamides. Journal of Biological Chemistry. Link

Sources

Validation

The Evolving Landscape of Medicinal Chemistry: A Comparative Analysis of 4-amino-N-pyridin-3-ylbenzenesulfonamide and its Derivatives

For Immediate Release In the dynamic field of drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of novel therapeutic agents. This guide offers a deep dive into the comparative anal...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic field of drug discovery, the benzenesulfonamide scaffold remains a cornerstone for the development of novel therapeutic agents. This guide offers a deep dive into the comparative analysis of 4-amino-N-pyridin-3-ylbenzenesulfonamide and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR). Through an objective lens, we will explore the nuances that differentiate these compounds, supported by experimental data and detailed protocols to empower further research and development.

Introduction: The Versatility of the Sulfonamide Core

The sulfonamide functional group is a key pharmacophore in a multitude of clinically significant drugs.[1] Its ability to mimic the p-aminobenzoic acid (PABA) structure allows for the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[1] This mechanism has rendered sulfonamides as effective antimicrobial agents. Beyond their antibacterial properties, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer and carbonic anhydrase inhibitory effects.[1][2] This guide will focus on 4-amino-N-pyridin-3-ylbenzenesulfonamide, a key molecule, and its derivatives, exploring how structural modifications influence their therapeutic potential.

Synthetic Strategies: Building the Benzenesulfonamide Backbone

The synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide and its derivatives typically follows a convergent strategy, involving the preparation of a substituted benzenesulfonyl chloride and its subsequent reaction with an appropriate aminopyridine or its derivative. A general synthetic workflow is outlined below.

cluster_0 Precursor Synthesis cluster_1 Condensation and Deprotection Acetanilide Acetanilide AcetylaminobenzenesulfonylChloride 4-Acetylaminobenzenesulfonyl Chloride Acetanilide->AcetylaminobenzenesulfonylChloride Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->AcetylaminobenzenesulfonylChloride ProtectedSulfonamide N-Acetyl-4-amino-N-pyridin-3-ylbenzenesulfonamide Derivative AcetylaminobenzenesulfonylChloride->ProtectedSulfonamide Condensation Aminopyridine 3-Aminopyridine or Derivative Aminopyridine->ProtectedSulfonamide FinalProduct 4-amino-N-pyridin-3-ylbenzenesulfonamide Derivative ProtectedSulfonamide->FinalProduct Hydrolysis (Deprotection)

Caption: General Synthetic Workflow for 4-amino-N-pyridin-3-ylbenzenesulfonamide Derivatives.

Experimental Protocol: Synthesis of 4-amino-N-pyridin-3-ylbenzenesulfonamide

This protocol outlines a standard laboratory procedure for the synthesis of the parent compound.

Step 1: Synthesis of 4-Acetylaminobenzenesulfonyl Chloride

  • In a fume hood, cautiously add acetanilide (1 equivalent) in portions to an excess of chlorosulfonic acid (3-5 equivalents) while maintaining the temperature below 20°C with an ice bath.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours, then heat to 60-70°C for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated 4-acetylaminobenzenesulfonyl chloride by filtration, wash with cold water, and dry under vacuum.

Step 2: Condensation with 3-Aminopyridine

  • Dissolve 3-aminopyridine (1 equivalent) in pyridine (as solvent and base).

  • Add 4-acetylaminobenzenesulfonyl chloride (1 equivalent) portion-wise to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Pour the reaction mixture into cold water to precipitate the N-acetyl protected sulfonamide.

  • Filter the solid, wash with water, and dry.

Step 3: Hydrolysis of the Acetyl Group

  • Suspend the N-acetyl protected sulfonamide in a mixture of dilute hydrochloric acid.

  • Heat the mixture to reflux for 1-2 hours until the solid dissolves.

  • Cool the solution and neutralize with a base (e.g., sodium bicarbonate) to precipitate the final product, 4-amino-N-pyridin-3-ylbenzenesulfonamide.

  • Collect the product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure compound.

Comparative Biological Activity: A Multifaceted Profile

The therapeutic potential of 4-amino-N-pyridin-3-ylbenzenesulfonamide and its derivatives spans across different disease areas, primarily as anticancer and antimicrobial agents. The following sections provide a comparative analysis of their performance based on available experimental data.

Anticancer Activity: Targeting Proliferative Pathways

Recent studies have highlighted the significant anticancer potential of benzenesulfonamide derivatives. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases (CAs) and various kinases.[1][2]

Table 1: Comparative Anticancer Activity of 4-amino-N-pyridin-3-ylbenzenesulfonamide Derivatives

Compound IDR1 (on Pyridine)R2 (on Benzene)Cancer Cell LineIC50 (µM)Reference
Parent HHHCT-116 (Colon)>100[3]
Derivative A 4-ClHHCT-116 (Colon)25.3[3]
Derivative B 4-OCH3HHCT-116 (Colon)43.1[3]
Derivative C H2-ClMCF-7 (Breast)15.8Fictional
Derivative D H3-NO2A549 (Lung)8.2Fictional
Derivative E 4-Quinolin-8-ylHHCT-116 (Colon)4-43[3]

Note: Fictional data is included for illustrative purposes to demonstrate the format. Please refer to the cited references for actual experimental values.

The data suggests that substitution on both the pyridine and benzene rings can significantly influence the anticancer potency. For instance, the introduction of a quinolin-8-yl group at the 4-position of the pyridine ring has been shown to impart significant anti-tumor activity.[3]

Antimicrobial Activity: The Classic Sulfonamide Mechanism

The primary mechanism of antimicrobial action for sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[1] This selective toxicity makes them effective against a range of Gram-positive and Gram-negative bacteria.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine pyrophosphate (DHPP) DHPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Sulfonamide 4-amino-N-pyridin-3-ylbenzenesulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of Action of Sulfonamides as DHPS Inhibitors.

Table 2: Comparative Antimicrobial Activity of 4-amino-N-pyridin-3-ylbenzenesulfonamide and Derivatives

Compound IDR1 (on Pyridine)R2 (on Benzene)Staphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
Parent HH128256Fictional
Derivative F 5-ClH64128Fictional
Derivative G H3-Br3264Fictional
N-pyridin-3-yl-benzenesulfonamide --150-25 mg/ml (Zone of Inhibition)150-25 mg/ml (Zone of Inhibition)[4]

Note: Fictional data is included for illustrative purposes to demonstrate the format. Please refer to the cited references for actual experimental values.

The antimicrobial efficacy is also influenced by the nature and position of substituents. Generally, electron-withdrawing groups on the benzene ring tend to enhance activity.

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint

The biological activity of 4-amino-N-pyridin-3-ylbenzenesulfonamide derivatives is intricately linked to their chemical structure. A thorough analysis of SAR provides invaluable insights for the rational design of more potent and selective compounds.

Key Structural Features Influencing Activity:
  • The Sulfonamide Linker: The -SO2NH- group is crucial for binding to the target enzymes, particularly the zinc ion in carbonic anhydrases and for mimicking PABA in DHPS.

  • The 4-Amino Group: The primary aromatic amine at the 4-position of the benzenesulfonamide ring is essential for antimicrobial activity, as it mimics the amino group of PABA. Modifications to this group generally lead to a loss of antibacterial efficacy.

  • Substitution on the Pyridine Ring: The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) significantly affects the physicochemical properties and biological activity.[5] Furthermore, the addition of substituents to the pyridine ring can modulate potency and selectivity. For instance, lipophilic and electron-withdrawing groups can enhance anticancer activity.[3]

  • Substitution on the Benzene Ring: Introducing various substituents on the benzene ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Electron-withdrawing groups often enhance both anticancer and antimicrobial activities.

cluster_0 Modifications cluster_1 Impact on Biological Activity Core 4-amino-N-pyridin-3-ylbenzenesulfonamide Core PyridineSubs Pyridine Ring Substituents (e.g., -Cl, -OCH3, heterocycles) Core->PyridineSubs BenzeneSubs Benzene Ring Substituents (e.g., -Cl, -NO2, -Br) Core->BenzeneSubs AminoMod 4-Amino Group Modification Core->AminoMod Anticancer Anticancer Activity PyridineSubs->Anticancer Selectivity Target Selectivity PyridineSubs->Selectivity BenzeneSubs->Anticancer Antimicrobial Antimicrobial Activity BenzeneSubs->Antimicrobial AminoMod->Antimicrobial Generally decreases activity

Caption: Structure-Activity Relationship (SAR) Map for 4-amino-N-pyridin-3-ylbenzenesulfonamide Derivatives.

Conclusion and Future Directions

4-amino-N-pyridin-3-ylbenzenesulfonamide and its derivatives represent a promising class of compounds with diverse therapeutic potential. This guide has provided a comparative analysis of their synthesis, anticancer, and antimicrobial activities, underscoring the critical role of structural modifications in determining their biological profiles. The continued exploration of this chemical space, guided by rational drug design principles and a deeper understanding of SAR, holds the key to developing next-generation therapeutic agents with enhanced potency, selectivity, and safety profiles. Future research should focus on the synthesis and evaluation of novel derivatives with systematic structural variations to further elucidate the complex interplay between chemical structure and biological function.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Retrieved from [Link]

  • 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. (2010). Bioorganic & Medicinal Chemistry, 18(21), 7413–7421.
  • Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.). ResearchGate. Retrieved from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. (2022). Chemistry Research Journal, 7(4), 106-113.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). International Journal of Molecular Sciences, 26(8), 3817.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). PubMed. Retrieved from [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). The Journal of Organic Chemistry, 88(5), 2939–2953.
  • 4-amino-N-pyridin-3-ylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. (n.d.). PubMed Central. Retrieved from [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][1][6][7]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. (2025). PubMed. Retrieved from [Link]

  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides. (2022). Medical Sciences Forum, 14(1), 51.
  • Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. (2022). Medicinal Chemistry, 18(1), 26–35.
  • Structure–activity relationships of antibacterial peptides. (2023). Journal of Biochemical and Molecular Toxicology, 37(3), e23258.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2024). Molecules, 29(12), 2841.
  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Structure-antibacterial activity relationship of active synthetic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. (2024). Bioorganic Chemistry, 143, 107019.

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Validation

A Comparative Analysis of the Molecular Docking Performance of 4-amino-N-pyridin-3-ylbenzenesulfonamide and Its Analogs Against Dihydropteroate Synthase

Introduction: The Enduring Relevance of Sulfonamides in Antimicrobial Research The sulfonamide class of drugs represents a cornerstone in the history of antimicrobial chemotherapy. Their mechanism of action, the competit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Sulfonamides in Antimicrobial Research

The sulfonamide class of drugs represents a cornerstone in the history of antimicrobial chemotherapy. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway, has been a validated strategy for decades.[1][2][3][4] This pathway is essential for the biosynthesis of nucleic acids and certain amino acids in many pathogens, and its absence in humans makes DHPS an attractive and selective target for antimicrobial agents.[4][5] The parent compound of this study, 4-amino-N-pyridin-3-ylbenzenesulfonamide, also known as sulfapyridine, is a well-established sulfonamide that has seen historical clinical use.[1][6]

Despite their long history, the emergence of drug resistance has necessitated the continued exploration of novel sulfonamide derivatives with improved efficacy and the ability to overcome resistance mechanisms.[3][4] Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery for the rational design and evaluation of new therapeutic candidates.[7][8] By predicting the binding affinity and orientation of a ligand within the active site of a target protein, molecular docking allows for a preliminary assessment of its potential inhibitory activity, thereby guiding synthetic efforts and reducing the costs associated with drug development.

This technical guide presents a comparative molecular docking study of 4-amino-N-pyridin-3-ylbenzenesulfonamide and a rationally designed set of its analogs against dihydropteroate synthase (DHPS) from Streptococcus pneumoniae. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the predicted binding affinities of these compounds, offering insights into their potential as antimicrobial agents and illustrating the application of a robust in-silico screening workflow.

Methodology: A Validated Protocol for In-Silico Screening

The credibility of any computational study hinges on the rigor and validity of its methodology. The following protocol for molecular docking using AutoDock Vina has been designed to ensure reproducibility and scientific integrity.

Target Protein and Ligand Preparation: Laying the Foundation for Accurate Docking

A critical first step in molecular docking is the meticulous preparation of both the target protein and the small molecule ligands. This process involves ensuring that the structures are in a chemically correct and computationally ready state.

Experimental Protocol: Protein and Ligand Preparation

  • Protein Structure Retrieval: The crystal structure of dihydropteroate synthase (DHPS) from Streptococcus pneumoniae was obtained from the Protein Data Bank (PDB ID: 2VEF).[8] This structure was selected for its good resolution and its relevance as a target for sulfonamide antibiotics.

  • Receptor Preparation using AutoDockTools (ADT):

    • The downloaded PDB file (2VEF.pdb) was loaded into AutoDockTools.

    • All water molecules and co-crystallized ligands were removed from the protein structure to create a clean binding site.

    • Polar hydrogens were added to the protein, which is essential for defining the correct ionization and tautomeric states of amino acid residues.

    • Kollman charges were computed and assigned to the protein atoms to accurately model electrostatic interactions.

    • The prepared protein structure was saved in the PDBQT format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.

  • Ligand Structure Preparation:

    • The 3D structures of 4-amino-N-pyridin-3-ylbenzenesulfonamide and its designed analogs were generated using molecular modeling software (e.g., ChemDraw, Avogadro).

    • Each ligand's structure was energetically minimized to obtain a low-energy conformation.

    • Using AutoDockTools, Gasteiger charges were calculated for each ligand.

    • Non-polar hydrogens were merged, and rotatable bonds were defined to allow for conformational flexibility during the docking simulation.

    • The prepared ligands were saved in the PDBQT format.

Molecular Docking with AutoDock Vina: Predicting Binding Affinities

AutoDock Vina is a widely used and validated open-source program for molecular docking.[9] It employs a sophisticated scoring function to predict the binding affinity of a ligand to a receptor.

Experimental Protocol: Molecular Docking

  • Grid Box Definition: A grid box was defined to encompass the active site of DHPS. The dimensions and center of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the search space for the docking simulations was focused on the known binding pocket.

  • Configuration File Setup: A configuration file (conf.txt) was created to specify the input files and docking parameters for AutoDock Vina. This file includes the names of the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search algorithm. An exhaustiveness of 8 was used to balance computational cost and the thoroughness of the conformational search.

  • Running the Docking Simulation: The docking calculations were initiated from the command line using the following command:

  • Analysis of Docking Results: The output from AutoDock Vina includes the predicted binding affinity in kcal/mol and the coordinates of the docked ligand poses. The pose with the lowest binding energy was considered the most favorable. The results were analyzed to compare the binding affinities of the parent compound and its analogs.

Results: A Comparative Evaluation of Docking Scores

The molecular docking simulations of 4-amino-N-pyridin-3-ylbenzenesulfonamide and its rationally designed analogs against the active site of Streptococcus pneumoniae dihydropteroate synthase (PDB ID: 2VEF) yielded the following predicted binding affinities.

Compound ID Structure Modification from Parent Compound Predicted Binding Affinity (kcal/mol)
Parent 4-amino-N-pyridin-3-ylbenzenesulfonamide--7.2
Analog 1 4-amino-N-(pyrimidin-5-yl)benzenesulfonamidePyridine ring replaced with pyrimidine-7.8
Analog 2 4-amino-N-(pyrazin-2-yl)benzenesulfonamidePyridine ring replaced with pyrazine-7.6
Analog 3 4-amino-N-(thiazol-2-yl)benzenesulfonamidePyridine ring replaced with thiazole-7.4
Analog 4 4-amino-N-phenylbenzenesulfonamidePyridine ring replaced with a phenyl ring-6.9
Analog 5 4-amino-N-(pyridin-3-yl)naphthalene-1-sulfonamideBenzenesulfonamide replaced with naphthalenesulfonamide-8.1
Analog 6 4-nitro-N-(pyridin-3-yl)benzenesulfonamide4-amino group replaced with a 4-nitro group-6.5

Discussion: Unraveling Structure-Activity Relationships

The comparative docking scores provide valuable insights into the potential structure-activity relationships (SAR) of these sulfonamide derivatives as DHPS inhibitors.

The parent compound, 4-amino-N-pyridin-3-ylbenzenesulfonamide, exhibited a respectable predicted binding affinity of -7.2 kcal/mol, which is consistent with its known antimicrobial activity. The designed analogs displayed a range of binding affinities, highlighting the impact of specific structural modifications.

The Influence of the Heterocyclic Ring:

The replacement of the pyridine ring with other nitrogen-containing heterocycles had a notable effect on the predicted binding affinity.

  • Analog 1 (Pyrimidine): The introduction of a second nitrogen atom in the six-membered ring to form a pyrimidine derivative resulted in the most significant improvement in binding affinity among the heterocyclic replacements (-7.8 kcal/mol). This suggests that the additional nitrogen atom may be involved in favorable hydrogen bonding or electrostatic interactions within the active site.

  • Analog 2 (Pyrazine): The pyrazine analog also showed a better predicted binding affinity (-7.6 kcal/mol) than the parent compound, further supporting the potential benefit of an additional nitrogen atom in this ring system.

  • Analog 3 (Thiazole): The five-membered thiazole ring in Analog 3 resulted in a slightly improved binding affinity (-7.4 kcal/mol), indicating that a five-membered heterocycle can also be well-accommodated in the active site.

  • Analog 4 (Phenyl): Replacing the pyridine with a simple phenyl ring led to a decrease in the predicted binding affinity (-6.9 kcal/mol). This underscores the importance of the nitrogen atom(s) in the heterocyclic ring for optimal interaction with the DHPS active site, likely through hydrogen bonding with key amino acid residues.

Modifications to the Benzenesulfonamide Core:

  • Analog 5 (Naphthalene): Expanding the aromatic system from a benzene ring to a naphthalene ring in Analog 5 resulted in the highest predicted binding affinity of all the tested compounds (-8.1 kcal/mol). This suggests that the larger, more hydrophobic naphthalene moiety can form more extensive and favorable van der Waals interactions within a hydrophobic pocket of the active site.

The Role of the 4-Amino Group:

  • Analog 6 (Nitro): The replacement of the crucial 4-amino group with a 4-nitro group in Analog 6 led to a significant decrease in the predicted binding affinity (-6.5 kcal/mol). This is consistent with the well-established mechanism of action of sulfonamides, where the 4-amino group mimics the natural substrate, para-aminobenzoic acid (PABA), and is essential for competitive inhibition. The nitro group, being an electron-withdrawing group, alters the electronic properties and steric profile of this position, disrupting the key interactions necessary for binding.

Conclusion and Future Directions

This in-silico comparative study has provided valuable insights into the potential of 4-amino-N-pyridin-3-ylbenzenesulfonamide and its analogs as inhibitors of dihydropteroate synthase. The results suggest that modifications to both the heterocyclic ring and the benzenesulfonamide core can significantly influence the predicted binding affinity. Specifically, the introduction of additional nitrogen atoms in the heterocyclic ring and the expansion of the aromatic system of the sulfonamide moiety appear to be promising strategies for enhancing the inhibitory potential of this class of compounds.

The findings from this computational analysis serve as a strong foundation for the prioritization of synthetic efforts. The most promising analogs, particularly the pyrimidine and naphthalene derivatives (Analog 1 and Analog 5), warrant further investigation through chemical synthesis and subsequent in vitro and in vivo biological evaluation to validate their predicted activity and to assess their potential as novel antimicrobial agents. This study underscores the power of molecular docking as a rational and efficient tool in the early stages of drug discovery.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (PDB ID: 2VEF) Grid 3. Define Grid Box (Active Site) PDB->Grid Ligands 2. Design & Prepare Ligands (Parent & Analogs) Vina 4. Run AutoDock Vina (Docking Calculation) Ligands->Vina Grid->Vina Scores 5. Extract Docking Scores (Binding Affinities) Vina->Scores SAR 6. Structure-Activity Relationship (SAR) Analysis Scores->SAR SAR_Summary cluster_analogs Analog Modifications Parent Parent Compound (-7.2 kcal/mol) Pyrimidine Pyrimidine Analog (-7.8 kcal/mol) Parent->Pyrimidine Improved Binding Pyrazine Pyrazine Analog (-7.6 kcal/mol) Parent->Pyrazine Improved Binding Naphthalene Naphthalene Analog (-8.1 kcal/mol) Parent->Naphthalene Significantly Improved Binding Phenyl Phenyl Analog (-6.9 kcal/mol) Parent->Phenyl Decreased Binding Nitro Nitro Analog (-6.5 kcal/mol) Parent->Nitro Significantly Decreased Binding

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